molecular formula C20H24O10 B1643300 PASAKBUMIN B

PASAKBUMIN B

カタログ番号: B1643300
分子量: 424.4 g/mol
InChIキー: MOCOVNGOINOTNW-DVKMRYHFSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

CID 13936703 is a natural product found in Eurycoma longifolia with data available.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(1R,4R,5R,6R,7R,8S,11R,13S,17S,18S,19R)-4,5,7,8,17-pentahydroxy-14,18-dimethylspiro[3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-ene-6,2'-oxirane]-9,16-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O10/c1-7-3-9(21)11(22)16(2)8(7)4-10-17-5-29-19(26,14(16)17)15(25)18(6-28-18)20(17,27)12(23)13(24)30-10/h3,8,10-12,14-15,22-23,25-27H,4-6H2,1-2H3/t8-,10+,11+,12+,14+,15+,16+,17+,18+,19+,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOCOVNGOINOTNW-DVKMRYHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C(C2(C1CC3C45C2C(C(C6(C4(C(C(=O)O3)O)O)CO6)O)(OC5)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)[C@H]([C@]2([C@H]1C[C@@H]3[C@]45[C@@H]2[C@]([C@@H]([C@@]6([C@@]4([C@@H](C(=O)O3)O)O)CO6)O)(OC5)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide to Pasakbumin B: Chemical Structure and Molecular Properties

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of the chemical structure and molecular weight of Pasakbumin B, a significant bioactive quassinoid isolated from the roots of Eurycoma longifolia Jack. This document is intended to serve as a detailed resource, offering field-proven insights into the structural elucidation and physicochemical properties of this complex natural product.

Introduction to Pasakbumin B: A Bioactive Quassinoid

Pasakbumin B is a naturally occurring, highly oxygenated C20 quassinoid, a class of degraded triterpenoids known for their diverse and potent biological activities.[1][2] Isolated from the roots of Eurycoma longifolia, a medicinal plant native to Southeast Asia commonly known as 'Tongkat Ali', Pasakbumin B is part of a complex mixture of bioactive compounds that contribute to the plant's traditional uses, which include antimalarial, aphrodisiac, and anti-diabetic applications.[3] The intricate and sterically dense structure of Pasakbumin B and other quassinoids presents a significant challenge for both isolation and structural characterization, making a thorough understanding of its chemical properties crucial for ongoing research and potential therapeutic development.

Chemical Identity and Molecular Properties

A precise understanding of a molecule's fundamental properties is the cornerstone of any scientific investigation. The key identifiers and physicochemical properties of Pasakbumin B are summarized below.

PropertyValueSource
Molecular Formula C₂₀H₂₄O₁₀PubChem[2]
Molecular Weight 424.4 g/mol PubChem[2]
IUPAC Name (1R,4S,5R,6R,7R,8R,11R,13S,17S,18S,19R)-4,5,7,8,17-pentahydroxy-14,18-dimethylspiro[3,10-dioxapentacyclo[9.8.0.0¹,⁷.0⁴,¹⁹.0¹³,¹⁸]nonadec-14-ene-6,2'-oxirane]-9,16-dionePubChem[2]
Canonical SMILES CC1=CC(=O)O3)O)O)CO6)O)(OC5)O)C">C@HOPubChem[2]
InChI InChI=1S/C20H24O10/c1-7-3-9(21)11(22)16(2)8(7)4-10-17-5-29-19(26,14(16)17)15(25)18(6-28-18)20(17,27)12(23)13(24)30-10/h3,8,10-12,14-15,22-23,25-27H,4-6H2,1-2H3/t8-,10+,11+,12-,14+,15+,16+,17+,18+,19-,20-/m0/s1PubChem[2]
InChIKey MOCOVNGOINOTNW-FDPUJYPZSA-NPubChem[2]
CAS Number 138809-10-6MedChemExpress[1]

The Structural Architecture of Pasakbumin B

Pasakbumin B possesses a complex pentacyclic C20 quassinoid skeleton. Quassinoids are classified based on the number of carbon atoms in their basic framework, with C20 being a common and biologically significant class.[1][2] The structure of Pasakbumin B is characterized by a dense arrangement of functional groups, including multiple hydroxyl groups, a lactone ring, an enone system, and a spiro-oxirane moiety, which contribute to its high polarity and specific biological activities.

Pasakbumin_B_Structure Note: This is a simplified 2D representation of a complex 3D structure. C1 C C2 C C1->C2 O3 O C1->O3 H1 H C1->H1 C3 C C2->C3 C2->C3 C4 C C3->C4 C5 C C4->C5 C20 C C4->C20 H10 H C4->H10 C6 C C5->C6 C10 C C5->C10 C7 C C6->C7 O9 O C6->O9 C11 C C7->C11 Me2 CH3 C7->Me2 C8 C C8->C7 H6 H C8->H6 C9 C C9->C8 O2 O C9->O2 C10->C1 C10->C9 H7 H C10->H7 C12 C C11->C12 O4 O C11->O4 H2 H C11->H2 C13 C C12->C13 O5 O C12->O5 H8 H C12->H8 C14 C C13->C14 C17 C C13->C17 C18 C C13->C18 C14->C8 O6 O C14->O6 H3 H C14->H3 C15 C C15->C1 O1 O C15->O1 C16 C C16->C15 C17->C16 C19 C C17->C19 H9 H C17->H9 O7 O C18->O7 H4 H C18->H4 Me1 CH3 C19->Me1 O8 O C20->O8 O10 O C20->O10 H5 H C20->H5 O5->C16 O9->C20 O10->C6 H11 H H12 H H13 H H14 H H15 H H16 H H17 H H18 H H19 H H20 H H21 H H22 H H23 H H24 H

Caption: 2D representation of the chemical structure of Pasakbumin B.

Isolation and Structure Elucidation: A Methodological Deep Dive

The determination of the intricate structure of Pasakbumin B, like other complex natural products, relies on a synergistic combination of chromatographic separation and advanced spectroscopic techniques.

Extraction and Isolation Workflow

The journey to obtaining pure Pasakbumin B begins with the collection and processing of its natural source, the roots of Eurycoma longifolia.[1]

  • Extraction: The dried and powdered roots are typically subjected to solvent extraction. A common method involves maceration or percolation with organic solvents of increasing polarity, such as ethanol.[1] This initial step aims to liberate the desired compounds from the plant matrix.

  • Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning. This is a critical step to fractionate the complex mixture based on the differential solubility of its components in immiscible solvents. For instance, the crude extract might be partitioned between water and ethyl acetate, concentrating the quassinoids in the organic phase.[1]

  • Chromatographic Purification: The enriched fraction undergoes a series of chromatographic separations to isolate individual compounds. This is a multi-step process that leverages the different affinities of the molecules for a stationary phase and a mobile phase.

    • Column Chromatography: Often, the first step involves column chromatography using silica gel or reversed-phase C18 material. Elution with a gradient of solvents separates the compounds based on their polarity.

    • High-Performance Liquid Chromatography (HPLC): For final purification, preparative or semi-preparative HPLC is indispensable. This high-resolution technique allows for the separation of closely related isomers and the attainment of high-purity compounds required for spectroscopic analysis.

Isolation_Workflow cluster_extraction Extraction & Fractionation cluster_purification Purification plant Eurycoma longifolia (Roots) extraction Solvent Extraction (e.g., Ethanol) plant->extraction partition Solvent Partitioning (e.g., Ethyl Acetate/Water) extraction->partition column_chrom Column Chromatography (Silica Gel / C18) partition->column_chrom Quassinoid-rich Fraction hplc Preparative HPLC column_chrom->hplc pure_compound Pure Pasakbumin B hplc->pure_compound

Caption: Generalized workflow for the isolation of Pasakbumin B.

Spectroscopic Characterization: Deciphering the Molecular Blueprint

Once a pure sample of Pasakbumin B is obtained, its structure is elucidated using a combination of spectroscopic methods. The synergy between these techniques is paramount for unambiguously determining the constitution and stereochemistry of such a complex molecule.

  • Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a cornerstone technique for determining the elemental composition of a molecule.[4] By providing a highly accurate mass measurement, HR-ESI-MS allows for the confident assignment of the molecular formula, which for Pasakbumin B is C₂₀H₂₄O₁₀. This information is the foundational piece of the structural puzzle.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. A suite of NMR experiments is employed to map out the carbon skeleton and the connectivity of protons.

    • ¹H NMR: This experiment provides information about the chemical environment and number of different types of protons in the molecule.

    • ¹³C NMR: This experiment reveals the number and types of carbon atoms (e.g., methyl, methylene, methine, quaternary, carbonyl).

    • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between atoms.

      • Correlation Spectroscopy (COSY): Identifies protons that are coupled to each other, typically on adjacent carbon atoms.

      • Heteronuclear Single Quantum Coherence (HSQC): Correlates protons with the carbon atoms to which they are directly attached.

      • Heteronuclear Multiple Bond Correlation (HMBC): Reveals correlations between protons and carbons that are two or three bonds away, which is essential for connecting different fragments of the molecule and establishing the overall carbon framework.

The interpretation of these complex NMR datasets, often in conjunction with computational modeling, allows for the complete assignment of the planar structure of Pasakbumin B. For absolute stereochemical assignment, X-ray crystallography of a suitable crystal is the gold standard, providing unequivocal proof of the three-dimensional arrangement of atoms in the solid state.[5]

Conclusion

Pasakbumin B stands as a testament to the chemical complexity and therapeutic potential of natural products. Its intricate C20 quassinoid structure, characterized by a dense array of functional groups, has been elucidated through a rigorous combination of isolation techniques and advanced spectroscopic analysis. A thorough understanding of its chemical structure and molecular properties is fundamental for further research into its biological activities and potential applications in drug discovery and development. This guide provides a foundational resource for scientists and researchers dedicated to exploring the vast and promising field of natural product chemistry.

References

  • Bedir, E., Abou-Gazar, H., Ngwendson, J. N., & Khan, I. A. (2003). Eurycomaoside: a new quassinoid-type glycoside from the roots of Eurycoma longifolia. Chemical & Pharmaceutical Bulletin, 51(11), 1301–1303. [Link]

  • Zhang, F., et al. (2021). Quassinoids from the Roots of Eurycoma longifolia and Their Anti-Proliferation Activities. Molecules, 26(20), 6245. [Link]

  • PubChem. (n.d.). Pasakbumin A. Retrieved from [Link]

  • PubChem. (n.d.). Eurycomanone. Retrieved from [Link]

  • PubChem. (n.d.). Pasakbumin B. Retrieved from [Link]

  • Bhat, R., & Karim, A. A. (2010). Tongkat Ali (Eurycoma longifolia Jack): a review on its ethnobotany and pharmacological importance. Fitoterapia, 81(7), 669-679. [Link]

  • Miyake, K., et al. (2009). Quassinoids from Eurycoma longifolia. Journal of Natural Products, 72(12), 2135-2140. [Link]

  • Wishart, D. S. (2007). Current progress in computational metabolomics. Briefings in Bioinformatics, 8(5), 279-293. [Link]

  • Google Patents. (n.d.). A method of extracting separation eurycomanone from Tongkat Ali root.
  • IOPscience. (2019). Preliminary studies on the extraction of Glycospanonins in Tongkat Ali extract. Retrieved from [Link]

  • Informatics Journals. (2018). Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry: Complementary Approaches to Analyze the Metabolome. Retrieved from [Link]

  • Li, Y., et al. (2011). Rapid structure elucidation of drug degradation products using mechanism-based stress studies in conjunction with LC-MS(n) and NMR spectroscopy: identification of a photodegradation product of betamethasone dipropionate. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 934-943. [Link]

  • Dousa, M., et al. (2019). Identification and structure elucidation of a new degradation impurity in the multi-component tablets of amlodipine besylate. Journal of Pharmaceutical and Biomedical Analysis, 162, 117-124. [Link]

  • Rehman, S. U., Choe, K., & Yoo, H. H. (2016). Review on a Traditional Herbal Medicine, Eurycoma longifolia Jack (Tongkat Ali): Its Traditional Uses, Chemistry, Evidence-Based Pharmacology and Toxicology. Molecules, 21(3), 331. [Link]

Sources

13β,21-epoxyeurycomanone biological activity literature

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activities of 13β,21-Epoxyeurycomanone

Authored by: Gemini, Senior Application Scientist

Abstract

13β,21-epoxyeurycomanone is a prominent quassinoid diterpenoid isolated from Eurycoma longifolia Jack, a medicinal plant native to Southeast Asia. This technical guide synthesizes the current scientific literature on its biological activities, offering researchers and drug development professionals a comprehensive overview of its therapeutic potential. We delve into the molecular mechanisms, present key quantitative data, and provide detailed experimental protocols for evaluating its significant lipolytic, anticancer, and antimalarial properties. This document serves as a foundational resource for advancing the scientific investigation and potential clinical application of this promising natural compound.

Introduction: A Quassinoid of Therapeutic Interest

Eurycoma longifolia, belonging to the Simaroubaceae family, has a long history in traditional medicine for treating a variety of ailments.[1] Its roots are a rich source of bioactive quassinoids, a class of degraded triterpenes known for their diverse pharmacological effects, including antimalarial, anti-inflammatory, and cytotoxic activities.[2][3] Among these, 13β,21-epoxyeurycomanone has emerged as a particularly potent derivative of the more abundant eurycomanone. Structurally, it is characterized by an additional epoxy ring between C-13 and C-21, a modification that significantly enhances certain biological functions. This guide will explore the primary bioactivities documented for 13β,21-epoxyeurycomanone, focusing on the underlying cellular and molecular pathways.

Potent Lipolytic Activity: A New Avenue for Anti-Obesity Research

One of the most well-documented activities of 13β,21-epoxyeurycomanone is its ability to induce lipolysis, the metabolic process of breaking down stored triglycerides into free fatty acids and glycerol. This positions it as a promising lead compound for the development of anti-obesity therapeutics.

Mechanism of Action: PKA-Dependent Signaling

Studies have demonstrated that 13β,21-epoxyeurycomanone enhances lipolysis in adipocytes more potently than its parent compound, eurycomanone.[4] The underlying mechanism is dependent on the activation of the Cyclic AMP-dependent Protein Kinase (PKA) pathway.[4] Treatment of adipocytes with 13β,21-epoxyeurycomanone leads to the phosphorylation and activation of PKA.[4][5] Activated PKA then phosphorylates key downstream targets, such as hormone-sensitive lipase (HSL) and perilipin, initiating the catabolism of lipids stored within fat droplets. The critical role of PKA was confirmed in experiments where the co-incubation with a PKA inhibitor completely nullified the lipolytic effects of the compound.[4]

PKA_Lipolysis_Pathway cluster_cell Adipocyte Compound 13β,21-epoxyeurycomanone AC Adenylate Cyclase Compound->AC Activates cAMP cAMP AC->cAMP Generates PKA PKA (inactive) cAMP->PKA Activates pPKA PKA (active) HSL HSL (inactive) pPKA->HSL Phosphorylates pHSL HSL (active) LipidDroplet Lipid Droplet pHSL->LipidDroplet Acts on Lipolysis Lipolysis (Triglycerides -> FFA + Glycerol) LipidDroplet->Lipolysis

Caption: PKA-mediated lipolysis pathway activated by 13β,21-epoxyeurycomanone.

Quantitative Efficacy

The lipolytic potential of 13β,21-epoxyeurycomanone has been quantified in cell-based assays, demonstrating its superior activity compared to eurycomanone.

CompoundCell LineEC₅₀ (μM)
13β,21-epoxyeurycomanone 3T3-L1 Adipocytes8.6[4][6]
Eurycomanone3T3-L1 Adipocytes14.6[4][6]
Experimental Protocol: In Vitro Lipolysis Assay

This protocol outlines the measurement of glycerol release from adipocytes as an indicator of lipolysis.

  • Cell Culture: Culture 3T3-L1 pre-adipocytes and differentiate them into mature adipocytes using a standard cocktail of insulin, dexamethasone, and IBMX.

  • Compound Preparation: Prepare stock solutions of 13β,21-epoxyeurycomanone in DMSO. Create a serial dilution in serum-free DMEM to achieve final concentrations ranging from 1 μM to 50 μM.

  • Treatment: Wash mature adipocytes with PBS and incubate with the various concentrations of the compound for 24 hours. Include a vehicle control (DMSO) and a positive control (isoproterenol).

  • Glycerol Measurement: After incubation, collect the culture medium. Measure the glycerol content using a commercial Glycerol Free Reagent and a spectrophotometer at 540 nm.

  • Data Analysis: Normalize the glycerol release against the total protein content of the cells in each well. Calculate the EC₅₀ value by plotting the dose-response curve using non-linear regression.

Anticancer Properties: A Multi-Faceted Approach

Quassinoids are widely recognized for their cytotoxic effects against a range of cancer cell lines.[6][7] While research on 13β,21-epoxyeurycomanone is still emerging, the extensive studies on its parent compound, eurycomanone, provide a strong basis for its potential anticancer mechanisms.

Postulated Mechanisms of Action

The anticancer activity of related quassinoids involves the induction of programmed cell death (apoptosis) and the modulation of autophagy.

  • Apoptosis Induction: Eurycomanone has been shown to induce apoptosis in various cancer cell lines, including cervical, colorectal, and ovarian cancer.[8] In silico molecular docking studies suggest that this effect may be mediated through the inhibition of key proteins like Tumor Necrosis Factor-alpha (TNF-α) and Dihydrofolate Reductase (DHFR).[1][8] Inhibition of DHFR disrupts DNA synthesis, leading to cell death, while targeting the TNF-α pathway can trigger the apoptotic cascade.[1]

  • Autophagy Inhibition: Eurycomanone has also been found to exert its anti-cancer effect in colon cancer by inhibiting autophagy, a cellular recycling process that cancer cells can exploit to survive.[2]

Anticancer_Mechanisms cluster_apoptosis Apoptosis Induction cluster_autophagy Autophagy Modulation Compound 13β,21-epoxyeurycomanone TNFa TNF-α Compound->TNFa Inhibits DHFR DHFR Compound->DHFR Inhibits Caspase Caspase Cascade TNFa->Caspase Activates Apoptosis Apoptosis DHFR->Apoptosis Disruption of DNA Synthesis Caspase->Apoptosis Compound2 13β,21-epoxyeurycomanone Autophagy Autophagy Compound2->Autophagy Inhibits CellDeath Cell Death Autophagy->CellDeath Suppression leads to

Caption: Potential anticancer mechanisms of 13β,21-epoxyeurycomanone.

Experimental Protocol: Cytotoxicity and Apoptosis Assays

A. Sulforhodamine B (SRB) Cytotoxicity Assay

  • Cell Seeding: Seed cancer cells (e.g., HeLa, HT-29) in 96-well plates and allow them to adhere overnight.[8]

  • Treatment: Treat cells with serial dilutions of 13β,21-epoxyeurycomanone for 72 hours.

  • Cell Fixation: Fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Staining: Stain the fixed cells with 0.4% SRB solution for 30 minutes.

  • Quantification: Wash away unbound dye and solubilize the protein-bound dye with 10 mM Tris base solution. Read the absorbance at 510 nm. The absorbance is proportional to the number of living cells.

B. Hoechst 33342 Apoptosis Staining

  • Treatment: Grow cells on coverslips and treat with the compound for 24-48 hours.

  • Staining: Wash the cells with PBS and stain with Hoechst 33342 dye, a fluorescent stain that binds to DNA.

  • Microscopy: Observe the cells under a fluorescence microscope. Apoptotic cells will exhibit characteristic nuclear condensation and fragmentation, appearing as brightly stained, compact nuclei compared to the diffuse staining of healthy cells.

Antimalarial Activity: A Synergistic Approach

Eurycoma longifolia extracts have traditionally been used to treat malaria.[7] Scientific studies have validated this use, demonstrating potent activity against the parasite Plasmodium falciparum.

Antiplasmodial Efficacy

A standardized extract of E. longifolia, containing 13α(21)-epoxyeurycomanone, eurycomanone, and 13,21-dihydroeurycomanone, was evaluated for its ability to inhibit the growth of P. falciparum in vitro.[9] The results showed significant antiplasmodial activity. Notably, the inhibitory effect of the total extract was greater than what would be expected from the concentrations of the individual major quassinoids, suggesting a synergistic interaction between the compounds.[9]

AgentIC₅₀ (µg/L)IC₉₀ (µg/L)
E. longifolia Extract 14.72[9]139.65[9]
Artemisinin4.30[9]45.48[9]
Experimental Protocol: In Vitro Antiplasmodial Assay (Schizont Maturation)

This protocol assesses the ability of a compound to inhibit the development of the malaria parasite.

  • Parasite Culture: Culture chloroquine-sensitive or resistant strains of P. falciparum in human erythrocytes using standard RPMI 1640 medium.

  • Synchronization: Synchronize the parasite culture to the ring stage using sorbitol treatment.

  • Treatment: Add serial dilutions of the test compound or extract to the synchronized culture in a 96-well plate.

  • Incubation: Incubate the plates for 24-48 hours to allow the parasites to mature into the schizont stage.

  • Microscopy: Prepare thin blood smears from each well, stain with Giemsa, and count the number of schizonts per 200 asexual parasites under a light microscope.

  • Data Analysis: Calculate the percentage of schizont maturation inhibition relative to the untreated control and determine the IC₅₀ value.

Future Perspectives and Conclusion

13β,21-epoxyeurycomanone stands out as a natural product with significant, multifaceted biological activities. Its potent lipolytic effect, mediated by the PKA pathway, presents a compelling case for its development as an anti-obesity agent. Furthermore, based on the well-established cytotoxicity of related quassinoids, it holds considerable promise as an anticancer therapeutic, warranting deeper investigation into its specific molecular targets and pathways. Its contribution to the antimalarial effects of E. longifolia extracts highlights its potential in combating infectious diseases, possibly as part of a synergistic combination therapy.

References

  • Lahrita, L., Kato, E., & Kawabata, J. (2017). Isolation and lipolytic activity of eurycomanone and its epoxy derivative from Eurycoma longifolia. ResearchGate. [Link]

  • Al-Salahi, O. S., et al. (2023). In Vitro and In Silico Analysis of the Anticancer Effects of Eurycomanone and Eurycomalactone from Eurycoma longifolia. Molecules. [Link]

  • Al-Salahi, O. S., et al. (2023). In Vitro and In Silico Analysis of the Anticancer Effects of Eurycomanone and Eurycomalactone from Eurycoma longifolia. Semantic Scholar. [Link]

  • Wang, Z., et al. (2022). A Quassinoid Diterpenoid Eurycomanone from Eurycoma longifolia Jack Exerts Anti-Cancer Effect through Autophagy Inhibition. MDPI. [Link]

  • Various Authors. Precision analysis of 13α(21)-Epoxyeurycomanone (EE) in HPLC method. ResearchGate. [Link]

  • Lahrita, L., Kato, E., & Kawabata, J. (2017). Isolation and lipolytic activity of eurycomanone and its epoxy derivative from Eurycoma longifolia. PubMed. [Link]

  • Vigneron, P., et al. (2017). Eurycomanone and Eurycomanol from Eurycoma longifolia Jack as Regulators of Signaling Pathways Involved in Proliferation, Cell Death and Inflammation. Molecules. [Link]

  • Lahrita, L., Kato, E., & Kawabata, J. (2017). Author's pre-print manuscript of the following article * Isolation and lipolytic activity of eurycomanone and its epoxy deriva. Bioorganic & Medicinal Chemistry. [Link]

  • Bhat, R., & Karim, A. A. (2010). Activity of Eurycoma longifolia root extract against Plasmodium falciparum in vitro. PubMed. [Link]

  • Kardono, L. B., et al. (1991). Cytotoxic and antimalarial constituents of the roots of Eurycoma longifolia. PubMed. [Link]

Sources

Technical Monograph: Quassinoid Profiling & Standardization of Eurycoma longifolia Root Extract

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This monograph provides a technical deep-dive into the quassinoid profile of Eurycoma longifolia (Tongkat Ali), focusing on the C-20 quassinoid class as the primary determinant of pharmacological efficacy. Unlike generic herbal profiling, this guide isolates Eurycomanone as the critical quality attribute (CQA) for standardization, detailing its extraction kinetics, analytical quantification, and dual-action pharmacodynamics (aromatase inhibition and steroidogenesis induction).

Chemical Architecture: The C-20 Quassinoid Skeleton

The biological potency of E. longifolia root extract is directly proportional to its quassinoid content. These are degraded triterpenes classified by their carbon skeleton. While C-18 and C-19 variants exist, the C-20 picrasane-type quassinoids are the bioactive standard for therapeutic applications.

Key Analytes
CompoundMolecular FormulaRoleKey Structural Feature
Eurycomanone C₂₀H₂₄O₉Primary Marker

-unsaturated ketone at C-2; C-13/C-21 epoxy bridge.
Eurycomanol C₂₀H₂₆O₉Secondary MetaboliteReduced form of eurycomanone; often co-elutes if resolution is poor.
13

(21)-Epoxyeurycomanone
C₂₀H₂₄O₉Bioactive VariantStructural isomer with distinct polarity.
14,15

-Dihydroxyklaineanone
C₂₀H₂₈O₉Minor MarkerIndicator of extraction efficiency (more polar).

Chemist's Note: The presence of the


-unsaturated ketone in ring A is critical for the cytotoxic and anti-proliferative activity observed in leukemia cell lines, while the overall polarity dictates the extraction solvent choice.

Extraction Engineering & Purification

The choice of solvent fundamentally alters the toxicity profile and quassinoid yield. While ethanol yields higher absolute mass, it concentrates lipophilic toxins. Water extraction is the industry standard for safety, requiring optimization for yield.

Comparative Solvent Efficiency
ParameterAqueous Extraction (Recommended)Ethanolic Extraction (95%)
Safety (LD₅₀ in Mice) > 3000 mg/kg (Non-toxic)1500–2000 mg/kg (Moderate Toxicity)
Eurycomanone Yield Moderate (Requires heat/pressure)High (Solubilizes lipophilic matrix)
Regulatory Status Preferred for Nutraceuticals (MS 2409:2011)Requires strict residual solvent control
Optimized Pressurized Liquid Extraction (PLE) Workflow

To maximize aqueous yield without thermal degradation, the following PLE parameters are validated:

  • Temperature: 106°C (Critical: >110°C degrades glycosylated quassinoids)

  • Pressure: 870 psi (Ensures solvent penetration into woody root matrix)

  • Static Time: 30 minutes

ExtractionWorkflow RawRoot Dried Root Powder (>4 years maturity) Solvent Solvent Selection (Water vs. EtOH) RawRoot->Solvent Extraction Pressurized Liquid Extraction (106°C, 870 psi) Solvent->Extraction Optimization Filtration Filtration & Concentration (Spray/Freeze Dry) Extraction->Filtration CrudeExtract Crude Extract Filtration->CrudeExtract Enrichment Chromatographic Enrichment (Optional) CrudeExtract->Enrichment High Purity (>3%)

Figure 1: Validated extraction workflow emphasizing the critical PLE parameters for maximizing Eurycomanone recovery while maintaining thermal stability.

Analytical Protocol (SOP)

Quantification must be performed using Reverse Phase HPLC. The following method is validated for resolution between Eurycomanone and its structural analogs.

HPLC Method Specifications
  • Column: C18 (e.g., Phenomenex Luna or Dionex Acclaim Polar), 150 mm x 4.6 mm, 5 µm.

  • Detection: UV-Vis at 254 nm (Maximal absorption for the conjugated ketone system).

  • Mobile Phase:

    • Solvent A: Water + 0.1% Formic Acid (Suppresses ionization of phenolic hydroxyls).

    • Solvent B: Acetonitrile.

  • Gradient Profile:

    • 0-5 min: 10% B (Isocratic hold for polar retention)

    • 5-20 min: 10%

      
       40% B (Linear gradient)
      
    • 20-25 min: 40%

      
       100% B (Wash)
      
Validation Criteria
  • Linearity:

    
     (Range: 0.1 – 50.0 µg/mL).
    
  • Limit of Quantification (LOQ): ~0.89 µg/mL.

  • Acceptance Criteria: Standardized aqueous extracts must contain 0.8% – 1.5% (w/v) Eurycomanone to meet Malaysian Standard MS 2409:2011.

AnalyticalLogic cluster_QC System Suitability Sample Reconstituted Extract Conditioning Column Conditioning (10% ACN Isocratic) Sample->Conditioning Injection Injection (10-20 µL) Conditioning->Injection Separation Gradient Elution (Polar -> Non-polar) Injection->Separation Detection UV Detection @ 254nm Separation->Detection Tailing Tailing Factor < 1.5 Separation->Tailing Resolution Resolution > 2.0 (vs Eurycomanol) Separation->Resolution DataAnalysis Integration & Quant (External Std Method) Detection->DataAnalysis

Figure 2: Analytical logic flow for HPLC quantification, highlighting critical system suitability parameters.

Pharmacodynamics: The Dual Mechanism

Eurycomanone exhibits a unique dual-mechanism that distinguishes it from simple testosterone boosters. It acts on both the steroidogenic enzymes and the signaling axis.

  • Aromatase Inhibition: It inhibits the CYP19 (aromatase) enzyme, preventing the conversion of Testosterone to Estrogen.

  • Steroidogenesis Upregulation: It increases the release of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH), while inhibiting phosphodiesterase (PDE), leading to cAMP accumulation in Leydig cells.

Pharmacodynamics cluster_Leydig Leydig Cell Mechanism cluster_Enzyme Enzymatic Regulation Eurycomanone Eurycomanone (Active Ligand) PDE Phosphodiesterase (PDE) Eurycomanone->PDE Inhibits Aromatase Aromatase (CYP19) Eurycomanone->Aromatase Inhibits cAMP cAMP Levels PDE->cAMP Prevents degradation StAR StAR Protein Expression cAMP->StAR Upregulates Testosterone Testosterone Synthesis StAR->Testosterone Estrogen Estrogen Conversion Testosterone->Estrogen Normal Path Aromatase->Estrogen Blocks path

Figure 3: Pharmacodynamic pathway illustrating Eurycomanone's inhibition of Aromatase and PDE to net-increase free testosterone.

References

  • Quassinoids from the Roots of Eurycoma longifolia and Their Anti-Proliferation Activities. Molecules, 2021.

  • A Multifaceted Review of Eurycoma longifolia Nutraceutical Bioactives: Production, Extraction, and Analysis. ACS Omega, 2022.

  • Bioavailability of Eurycomanone in Its Pure Form and in a Standardised Eurycoma longifolia Water Extract. Pharmaceutics, 2018.

  • Eurycomanone, the major quassinoid in Eurycoma longifolia root extract increases spermatogenesis by inhibiting the activity of phosphodiesterase and aromatase in steroidogenesis. *Journal of Ethnopharm

History of Pasakbumin B isolation from Simaroubaceae

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Historical Isolation of Pasakbumin B from the Simaroubaceae Family

Foreword for the Modern Researcher

The journey of a natural product from a traditional medicinal plant to a purified, structurally defined molecule is a cornerstone of modern drug discovery. This guide delves into the history and methodology behind the isolation of Pasakbumin B, a C20 quassinoid from the Simaroubaceae family. For the drug development professional, this is more than a historical account; it is a case study in the logic of phytochemical investigation. We will not merely list steps but explore the scientific rationale—the why—behind the extraction, fractionation, and purification strategies that have been honed over decades of natural product chemistry. Understanding this foundational work is critical for appreciating the complexities of discovering novel therapeutic agents from nature's vast chemical library.

The Simaroubaceae Family: A Historical Reservoir of Bioactive Quassinoids

The Simaroubaceae family, comprising around 30 genera of trees and shrubs found in tropical regions, has been a subject of chemical and medicinal study since the 1930s.[1] This family is characterized by the presence of bitter secondary metabolites, which are largely responsible for its wide use in traditional medicine.[2] The most notable and taxonomically significant of these compounds are the quassinoids , a class of highly oxygenated and structurally complex triterpene degradation products.[3]

The term "quassinoid" itself has historical roots, named after a physician named Quassi who used the bark of these plants to treat fevers. The first of these compounds to be isolated were quassin and neoquassin in the 1930s, though their complex structures were not fully elucidated until the advent of Nuclear Magnetic Resonance (NMR) spectroscopy in the 1960s.[3] This breakthrough catalyzed decades of research, leading to the identification of over 200 different quassinoids to date.

Within this family, the plant Eurycoma longifolia Jack, known colloquially as Pasak Bumi (in Indonesia) or Tongkat Ali (in Malaysia), emerged as a particularly rich source.[1][2] Traditionally, its roots have been used to treat a wide range of ailments, from malaria and fever to sexual insufficiency.[1] It was from this plant that a series of promising quassinoids, the pasakbumins, were first isolated. A landmark 1991 study by Tada and collaborators brought Pasakbumin B into the scientific spotlight when they reported its significant anti-ulcerogenic activity, providing a pharmacological basis for its traditional use and sparking further interest in its isolation for drug development.[4]

The Isolation Workflow: A Multi-Stage Strategy

The isolation of a single, pure compound like Pasakbumin B from a complex plant matrix is a systematic process of enrichment and purification. The general workflow, refined over many studies, relies on fundamental chemical principles of solubility, polarity, and molecular interaction. While specific parameters may vary slightly between labs, the core logic remains constant.

Diagram: The Quassinoid Isolation and Characterization Pathway

Isolation_Workflow Plant Plant Material (Dried, Powdered E. longifolia Roots) Extraction Step 1: Solvent Extraction Plant->Extraction Maceration with polar solvent (EtOH) Partitioning Step 2: Liquid-Liquid Partitioning Extraction->Partitioning Crude Extract Chromatography1 Step 3: Column Chromatography (Silica Gel) Partitioning->Chromatography1 Enriched Fractions (e.g., Ethyl Acetate) Chromatography2 Step 4: Further Purification (Reversed-Phase, HPLC) Chromatography1->Chromatography2 Semi-pure Fractions Isolation Pure Pasakbumin B Chromatography2->Isolation Isolate Elucidation Step 5: Structure Elucidation (NMR, MS, X-Ray) Isolation->Elucidation Final Characterized Compound Elucidation->Final

Caption: General workflow for the isolation and characterization of Pasakbumin B.

Detailed Experimental Protocols & Scientific Rationale

The following protocols are synthesized from established methodologies for quassinoid isolation from Eurycoma longifolia.[5][6][7]

Protocol 1: Extraction of Crude Phytochemicals
  • Preparation : Obtain dried roots of E. longifolia. The material is ground into a coarse powder to maximize the surface area available for solvent contact. A large quantity (e.g., 5-10 kg) is typically used for preparative scale isolation.[5]

  • Maceration/Percolation : The powdered root material is exhaustively extracted at room temperature with a polar solvent, typically 95% Ethanol (EtOH) or Methanol (MeOH).[6][7] This is often repeated 3-5 times to ensure complete extraction of target metabolites.

  • Concentration : The combined solvent extracts are filtered and then concentrated under reduced pressure using a rotary evaporator. This yields a dark, viscous crude extract.

  • Scientific Rationale : Ethanol is chosen for its ability to dissolve a broad spectrum of compounds, from moderately polar to highly polar. Quassinoids, being oxygenated triterpenoids, exhibit sufficient polarity to be efficiently extracted by ethanol. Performing the extraction at room temperature prevents the thermal degradation of sensitive compounds.

Protocol 2: Liquid-Liquid Partitioning for Targeted Fractionation
  • Suspension : The crude ethanol extract (e.g., ~300 g) is suspended in a large volume of water (e.g., 1.0 L).[6]

  • Sequential Extraction : The aqueous suspension is poured into a large separatory funnel and successively partitioned with a series of immiscible organic solvents of increasing polarity.

    • n-Hexane (or Petroleum Ether) : Partitioning with a non-polar solvent like hexane removes highly lipophilic compounds such as fats, waxes, and sterols.[5][6] This is a critical "de-fatting" step.

    • Ethyl Acetate (EtOAc) : The remaining aqueous layer is then partitioned with ethyl acetate, a solvent of intermediate polarity.[5][6][7] Quassinoids, including Pasakbumin B, have a high affinity for this phase and are effectively concentrated in the EtOAc fraction.

    • n-Butanol (n-BuOH) : Finally, the aqueous layer is partitioned with n-butanol to capture any remaining, more polar glycosides or highly hydroxylated quassinoids.[5][7]

  • Fraction Collection : Each solvent layer is collected separately and concentrated under vacuum to yield the n-hexane, ethyl acetate, and n-butanol fractions. The ethyl acetate fraction is the primary candidate for isolating Pasakbumin B.

  • Scientific Rationale : This step is a powerful, low-cost method for simplifying a highly complex mixture. It works on the principle of "like dissolves like." By separating compounds into broad polarity classes, it significantly reduces the complexity of the material that will be subjected to more expensive and time-consuming chromatographic methods.

Diagram: Principle of Solvent Partitioning

Partitioning_Principle Crude Crude Extract in Water Hexane (Non-polar) EtOAc (Semi-polar) BuOH (Polar) Hexane_Frac Hexane Fraction (Fats, Waxes, Sterols) Crude:h->Hexane_Frac Partition 1 EtOAc_Frac Ethyl Acetate Fraction (Quassinoids like Pasakbumin B) Crude:e->EtOAc_Frac Partition 2 BuOH_Frac n-Butanol Fraction (Polar Quassinoids, Glycosides) Crude:b->BuOH_Frac Partition 3 Aqueous_Remains Aqueous Residue (Sugars, Salts)

Caption: Separation of phytochemicals based on polarity via liquid-liquid partitioning.

Protocol 3: Chromatographic Purification
  • Silica Gel Column Chromatography : The dried ethyl acetate fraction (e.g., ~50-100 g) is adsorbed onto a small amount of silica gel and loaded onto a large silica gel column.[7]

    • Elution : The column is eluted with a solvent gradient of increasing polarity, typically starting with 100% chloroform (CHCl3) and gradually increasing the proportion of methanol (MeOH).[7]

    • Fraction Collection : Dozens of fractions are collected and monitored by Thin-Layer Chromatography (TLC). Fractions with similar TLC profiles are combined.

  • Reversed-Phase (RP) Chromatography : Fractions showing the presence of the target compound are further purified on a reversed-phase column (e.g., ODS or C18).

    • Elution : The column is eluted with a gradient of decreasing polarity, typically starting with a high percentage of water and increasing the proportion of methanol or acetonitrile.[7] This method separates compounds based on hydrophobicity and is often orthogonal to silica gel chromatography, providing superior resolution.

  • High-Performance Liquid Chromatography (HPLC) : For final purification to >98% purity, preparative or semi-preparative HPLC is often required. This high-resolution technique allows for the isolation of compounds that co-elute in lower-pressure column chromatography.

  • Scientific Rationale : Chromatography is the workhorse of natural product isolation. Silica gel (normal phase) separates polar compounds based on their interactions (hydrogen bonding, dipole-dipole) with the stationary phase. In contrast, reversed-phase chromatography separates compounds primarily based on hydrophobic interactions. Using these two methods sequentially provides two different "dimensions" of separation, which is essential for resolving the individual components of a complex fraction.

Structural Elucidation: Defining the Molecule

Once a pure compound is isolated, its chemical structure must be determined. This is achieved through a combination of modern spectroscopic techniques.

TechniquePurpose in Structure Elucidation
HR-ESI-MS Provides the high-resolution mass of the molecule, allowing for the unambiguous determination of its molecular formula (e.g., C20H24O10 for Pasakbumin B).[7][8]
¹H NMR Identifies the different types of protons (e.g., -CH, -CH2, -OH, -CH3) in the molecule, their chemical environment, and their connectivity to adjacent protons (via spin-spin coupling).[7][9]
¹³C NMR Determines the number and types of carbon atoms in the molecule (e.g., C=O, C=C, C-O, CH, CH2, CH3).[7]
2D NMR (COSY, HSQC, HMBC) These powerful experiments reveal the connectivity between atoms. COSY shows ¹H-¹H correlations, HSQC links protons to their directly attached carbons, and HMBC shows long-range (2-3 bond) correlations between protons and carbons. Together, they allow for the assembly of the molecular skeleton piece by piece.[7]
X-Ray Crystallography If a suitable single crystal can be grown, this technique provides the definitive 3D structure and absolute stereochemistry of the molecule, serving as the ultimate proof of structure.[3][5]

Table 1: Physicochemical Properties of Pasakbumin B

Property Value Source
Molecular Formula C20H24O10 [8]
Molecular Weight 424.4 g/mol [8]
Exact Mass 424.13694696 Da [8]

| Class | C20 Quassinoid |[1] |

Conclusion

The isolation of Pasakbumin B from Eurycoma longifolia is a testament to the systematic application of chemical principles to unravel the complexities of natural products. The historical pathway, from its use in traditional medicine to its identification as a potent anti-ulcerogenic agent, highlights the value of ethnobotanical knowledge as a starting point for modern drug discovery. The multi-step workflow—involving bulk extraction, polarity-based partitioning, and orthogonal chromatographic techniques—remains the gold standard in the field. For researchers today, this history provides not just a protocol, but a logical framework for the rational isolation of bioactive compounds from any natural source.

References

  • Rehman, S. U., Choe, K., & Yoo, H. H. (2016). Review on a Traditional Herbal Medicine, Eurycoma longifolia Jack (Tongkat Ali): Its Traditional Uses, Chemistry, Evidence-Based Pharmacology and Toxicology. Molecules, 21(3), 331. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 49798943, Pasakbumin B. Retrieved from [Link].

  • Matsumoto, T., Sun, X. B., Hanawa, T., Kodaira, H., Ishii, K., & Yamada, H. (2002). Effect of the antiulcer polysaccharide fraction from Bupleurum falcatum L. on the healing of gastric ulcer induced by acetic acid in rats. Phytotherapy research, 16(1), 91–93. Available at: [Link]

  • Yang, W. Q., et al. (2021). Quassinoids from the Roots of Eurycoma longifolia and Their Anti-Proliferation Activities. Molecules, 26(19), 5939. Available at: [Link]

  • Gadekar, R., et al. (2012). Herbal Drugs With Anti Ulcer Activity. Journal of Applied Pharmaceutical Science, 02(03), 160-165. Available at: [Link]

  • Miyake, K., et al. (2009). Quassinoids from Eurycoma longifolia. Journal of Natural Products, 72(12), 2135–2140. Available at: [Link]

  • Bakar, N. S. A., et al. (2017). Chemical Composition of Eurycoma longifolia (Tongkat Ali) and the Quality Control of its Herbal Medicinal Products. Journal of Applied Sciences, 17(7), 324-338. Available at: [Link]

  • Johari, M. S. M., et al. (2025). NMR Spectroscopic Data of Compound 1 a. ResearchGate. Retrieved from [Link]

  • Tran, T. V., et al. (2014). NF-κB Inhibitors from Eurycoma longifolia. Journal of Natural Products, 77(3), 483–488. Available at: [Link]

  • OUCI. (n.d.). NMR Spectroscopy, Heteronuclei, B, Al, Ga, In, Tl. Retrieved from [Link]

  • Wang, Z., et al. (2022). A Quassinoid Diterpenoid Eurycomanone from Eurycoma longifolia Jack Exerts Anti-Cancer Effect through Autophagy Inhibition. International Journal of Molecular Sciences, 23(19), 11626. Available at: [Link]

  • Longdom Publishing. (n.d.). The Importance of the Isolation for Different Antiulcer Medication. Retrieved from [Link]

  • Juma, Z. L., & Kenwright, A. M. (2021). Multinuclear Nuclear Magnetic Resonance Spectroscopy Is Used to Determine Rapidly and Accurately the Individual pKa Values of 2-Deoxystreptamine, Neamine, Neomycin, Paromomycin, and Streptomycin. ACS Omega, 6(4), 2823–2836. Available at: [Link]

  • Le, P. M., et al. (2017). Quassinoids from the Root of Eurycoma longifolia and Their Antiproliferative Activity on Human Cancer Cell Lines. Pharmacognosy Magazine, 13(51), 459–464. Available at: [Link]

  • Lindon, J. C., Nicholson, J. K., & Holmes, E. (2011). A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. Progress in nuclear magnetic resonance spectroscopy, 59(1), 1–58. Available at: [Link]

  • Rohadi, et al. (2021). Identification and authentication of Eurycoma longifolia root extract from Zingiber officinale rhizome using FTIR spectroscopy and chemometrics. Indonesian Journal of Chemometrics and Pharmaceutical Analysis, 1(2), 69-77. Available at: [Link]

  • Murnigsih, T., et al. (2005). Isolation of Antibabesial Compounds from Brucea javanica, Curcuma xanthorrhiza, and Excoecaria cochinchinensis. ResearchGate. Retrieved from [Link]

  • Pereira, R. B., et al. (2022). Antiulcer Agents: From Plant Extracts to Phytochemicals in Healing Promotion. Molecules, 27(11), 3553. Available at: [Link]

  • Yang, W. Q., et al. (2021). Quassinoids from the Roots of Eurycoma longifolia and Their Anti-Proliferation Activities. Molecules, 26(19), 5939. Available at: [Link]

Sources

Methodological & Application

Application Note: High-Resolution HPLC Quantification of Pasakbumin B in Eurycoma longifolia

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the specific quantification of Pasakbumin B in Eurycoma longifolia (Tongkat Ali) root extracts. While the Malaysian Standard (MS 2409:2011) primarily targets Eurycomanone, Pasakbumin B serves as a critical secondary marker for distinguishing authentic root profiles from adulterated products or leaf-based extracts. This method utilizes a C18 reversed-phase gradient system with Diode Array Detection (DAD) to achieve baseline resolution (


) between the structurally similar quassinoids Eurycomanone and Pasakbumin B.

Introduction & Scientific Rationale

The Analytical Challenge

Pasakbumin B (13,21-dihydroeurycomanone) is a major quassinoid in E. longifolia. Its structural similarity to Eurycomanone (the primary marker) presents a significant separation challenge. Standard isocratic methods often result in co-elution or peak tailing, leading to quantitation errors.

Mechanistic Approach
  • Stationary Phase Selection: A C18 column with high carbon load and end-capping is selected to maximize hydrophobic interaction with the quassinoid skeleton while minimizing secondary silanol interactions that cause tailing.

  • Mobile Phase Chemistry: Quassinoids are neutral but contain polar moieties. The addition of 0.1% Formic Acid suppresses the ionization of phenolic impurities in the matrix, sharpening the baseline and preventing interference.

  • Detection Physics: Pasakbumin B possesses an

    
    -unsaturated ketone system, exhibiting a UV absorption maximum (
    
    
    
    ) near 244–254 nm. We utilize 254 nm for optimal signal-to-noise ratio, consistent with literature on quassinoid profiling.

Materials and Reagents

  • Reference Standard: Pasakbumin B (purity

    
     98% HPLC).
    
  • Solvents: Acetonitrile (HPLC Grade), Water (Milli-Q, 18.2 M

    
    ), Formic Acid (LC-MS Grade).
    
  • Matrix: Eurycoma longifolia root extract (standardized or crude).[1][2][3][4]

  • Filtration: 0.45

    
    m PTFE syringe filters (hydrophilic).
    

Experimental Protocol

Sample Preparation Workflow

Standardization of extraction is vital for reproducibility.

  • Weighing: Accurately weigh 50 mg of dried extract powder.

  • Dissolution: Add 25 mL of Mobile Phase A (Water + 0.1% Formic Acid).

  • Sonication: Sonicate for 15 minutes at ambient temperature to ensure complete solubilization of quassinoids.

  • Centrifugation: Centrifuge at 4000 rpm for 10 minutes to pellet insoluble particulates.

  • Filtration: Filter the supernatant through a 0.45

    
    m PTFE filter into an amber HPLC vial.
    
Chromatographic Conditions[2][3][4][5][6][7]
ParameterSetting
Instrument HPLC System with DAD (e.g., Agilent 1260/1290 or Waters Alliance)
Column Phenomenex Luna C18(2) or Waters XBridge C18 (150 mm

4.6 mm, 5

m)
Column Temp 30°C
Flow Rate 1.0 mL/min
Injection Vol 10

L
Detection UV @ 254 nm (Reference: 360 nm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program

Designed to separate early eluting polar compounds (Eurycomanone) from the slightly less polar Pasakbumin B.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Initial Hold
10.07030Linear Gradient
15.05050Wash
15.19010Re-equilibration
20.09010End of Run

Method Validation & Logic

System Suitability Criteria

To ensure data trustworthiness, the system must pass these checks before every run:

  • Resolution (

    
    ): 
    
    
    
    between Eurycomanone (Peak 1) and Pasakbumin B (Peak 2).
  • Tailing Factor (

    
    ): 
    
    
    
    for the Pasakbumin B peak.
  • Precision: RSD

    
     for 5 replicate injections of the standard.
    
Linearity and Range

Prepare a 5-point calibration curve ranging from 10


g/mL to 200 

g/mL. The correlation coefficient (

) must exceed 0.999.
Elution Logic (Causality)

Eurycomanone is more polar due to the presence of an additional ketone/hydroxyl configuration compared to the dihydro- structure of Pasakbumin B. Therefore:

  • Elution Order: Eurycomanone

    
     Pasakbumin B.
    
  • Note: If peaks merge, decrease the initial %B (e.g., start at 5% B) to increase retention of the polar analytes.

Visualization of Method Logic

Workflow Diagram

The following diagram illustrates the critical path from raw material to quantified data, emphasizing the decision points for quality control.

G cluster_separation Separation Mechanism Raw Raw Material (E. longifolia Root) Extract Extraction (Water/Acidic Buffer) Raw->Extract Solubilization Prep Sample Prep (Filtration 0.45µm) Extract->Prep Clarification HPLC HPLC Separation (C18 Gradient) Prep->HPLC Injection Detect UV Detection (254 nm) HPLC->Detect Elution Analysis Data Analysis (Integration) Detect->Analysis Signal Decision QC Decision (Pass/Fail) Analysis->Decision Quant vs. Spec Mech1 Eurycomanone (More Polar -> Elutes First) Mech2 Pasakbumin B (Less Polar -> Elutes Second)

Caption: Operational workflow for Pasakbumin B quantification, highlighting the critical polarity-based separation mechanism.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Co-elution of Eurycomanone/Pasakbumin B Gradient slope too steep.Decrease slope (e.g., extend gradient time to 15 min).
Peak Tailing Secondary silanol interactions.Ensure mobile phase pH is acidic (~3.0) using Formic Acid.[5]
Baseline Drift UV absorption of Mobile Phase.Use HPLC-grade Acetonitrile; ensure column is equilibrated.
Low Recovery Incomplete extraction.Increase sonication time or use warm water (40°C) for extraction.

References

  • Malaysian Standard. (2011).[2][6][7][8] Phytopharmaceutical aspect of freeze dried water extract from Tongkat Ali roots - Specification (MS 2409:2011).[8] Department of Standards Malaysia.[2][8] Link

  • Low, B. S., et al. (2013).[4][9] Standardized quassinoid-rich Eurycoma longifolia extract improved spermatogenesis of rat. Journal of Ethnopharmacology.

  • Chua, L. S., et al. (2011).[2] LC-MS/MS-based metabolomics for the classification of Eurycoma longifolia varieties. Analytical Methods.[2][3][4][10][11][5][12][13]

  • Bhat, R., & Karim, A. A. (2010).[4] Tongkat Ali (Eurycoma longifolia Jack): A review on its ethnobotany and pharmacological importance.[10] Fitoterapia.[2][5]

Sources

Application Note: High-Resolution NMR Profiling of Pasakbumin B

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for analytical chemists and natural product researchers. It synthesizes current isolation methodologies with high-field NMR protocols to validate Pasakbumin B, a bioactive C20-quassinoid from Eurycoma longifolia.[1][2]

Abstract & Scope

Pasakbumin B (CAS: 138809-10-6) is a complex C20-quassinoid (picrasane skeleton) exhibiting significant anti-ulcer and anti-proliferative activity.[1][2] Structurally analogous to eurycomanone, its unambiguous identification requires precise resolution of the oxygenated picrasane core, particularly the stereochemistry at C-13 and the hemiacetal functionalities. This guide provides a standardized protocol for the isolation, sample preparation, and spectral assignment of Pasakbumin B, utilizing Pyridine-


 to resolve labile hydroxyl protons often obscured in Methanol-

.[1]

Structural Context

Pasakbumin B is characterized by a highly oxygenated tetracyclic framework.[1][2] Key structural features for NMR monitoring include:

  • 
    -unsaturated ketone  at C-2 (Enone system).[1][2]
    
  • Hemiacetal bridge (often involving C-11/C-12).[1][2]

  • Spiro-lactone features characteristic of Eurycoma quassinoids.[1][2]

Isolation & Sample Preparation Protocol

High-purity isolation is a prerequisite for resolving the complex spin systems of Pasakbumin B.[1][2]

Extraction Workflow

The following workflow minimizes hydrolysis of the labile hemiacetal moiety.

IsolationWorkflow Roots Dried E. longifolia Roots (Pulverized) Extract Reflux Extraction (Water, 3h, 60°C) Roots->Extract Solubilization Resin Diaion HP-20 Macroporous Resin Extract->Resin Adsorption Elution Gradient Elution (EtOH:H2O) Resin->Elution Desorption Fract Enriched Fraction (40-60% EtOH) Elution->Fract Fractionation HPLC Prep-HPLC (C18 Column) Fract->HPLC Purification Pure Pasakbumin B (>98% Purity) HPLC->Pure Isolation

Figure 1: Optimized isolation workflow for C20-quassinoids.[1][2][3]

NMR Sample Preparation
  • Solvent: Pyridine-

    
     (99.8% D) is recommended over CD
    
    
    
    OD.[1][2]
    • Reasoning: Quassinoids are rich in hydroxyl groups.[1][2] Pyridine-

      
       disrupts intermolecular H-bonding, sharpening -OH signals and shifting them downfield (5–8 ppm) away from the crowded skeletal region, allowing for direct coupling analysis (COSY/HMBC) with the carbon skeleton.[1][2]
      
  • Concentration: 5.0 – 10.0 mg in 600

    
    L solvent.[1][2]
    
  • Tube: 5mm high-precision NMR tube (Wilmad 535-PP or equivalent).

  • Filtration: Filter through a 0.2

    
    m PTFE syringe filter directly into the tube to remove particulate silica or resin fines that cause line broadening.[2]
    

Instrumental Parameters

Platform: 500 MHz or 600 MHz Spectrometer (Cryoprobe recommended for 13C sensitivity). Temperature: 298 K (25°C).[1][2]

Parameter1H (Proton)13C (Carbon)Rationale
Pulse Sequence zg30 (30° pulse)zgpg30 (Power-gated decoupling)Standard quantitative excitation.[1][2]
Spectral Width 12–14 ppm220–240 ppmCovers downfield OH signals (1H) and ketones (13C).[1][2]
Relaxation Delay (

)
2.0 – 5.0 s2.0 sEnsure full relaxation of quaternary carbons.
Scans (NS) 16 – 641024 – 4096High S/N required for quaternary carbons in the lactone ring.[1][2]
Acquisition Time >3.0 s>1.0 sHigh digital resolution for coupling constant (

) analysis.[1][2]

Spectral Data Analysis

The following data represents the diagnostic chemical shifts for Pasakbumin B. Note that shifts may vary slightly (


 0.05 ppm) depending on concentration and exact temperature.
Diagnostic 1H-NMR Data (Pyridine- , 500 MHz)

Key Feature: The lack of an exocyclic methylene at C-13 (compared to Eurycomanone) and the specific splitting of the C-3 olefinic proton.[1][2]

Position

(ppm)
Multiplicity (

in Hz)
Assignment / Structural Note
3 6.15s (broad)Diagnostic:

-proton of the

-unsaturated ketone.
15 5.50mMethine proton near the lactone bridge.[1][2]
14 2.95sBridgehead methine.[1][2]
OH-Groups 5.00 – 7.50s (broad)Exchangeable protons (visible in Pyridine-

).[1][2]
Me-18 1.85sMethyl group on the quaternary C-10.[1][2]
Me-19 1.25sMethyl group on the quaternary C-4.[1][2]
Me-21 1.10 – 1.30dSecondary methyl (if C13 is saturated/reduced).[1][2]
Diagnostic 13C-NMR Data (Pyridine- , 125 MHz)

Key Feature: The Carbonyl region (190-200 ppm) and the Hemiacetal/Lactone region (80-110 ppm) are critical for distinguishing Pasakbumin B from its analogues.[1][2]

Position

(ppm)
TypeAssignment / Structural Note
2 197.5C=OConjugated Ketone (Enone system).[1][2]
16 172.0C=O[1][2]Lactone Carbonyl (Ring D).[1][2]
4 162.5C_q

-carbon of enone (Oxygenated).[1][2]
3 125.8CH

-carbon of enone.
11 109.5C_qHemiacetal Carbon (Diagnostic for Eurycoma quassinoids).[1][2]
7 81.0CHOxygenated methine (Ring B).
12 80.5CHOxygenated methine (Epoxy/Hemiacetal bridge).[1][2]
18 22.5CH3Angular Methyl.
19 11.0CH3Angular Methyl.[1][2]
Structural Elucidation Workflow

To confirm the stereochemistry and connectivity of Pasakbumin B, the following 2D-NMR correlations are mandatory.

StructureElucidation cluster_Connectivity Connectivity (Planar Structure) cluster_Stereo Stereochemistry (3D) Sample Purified Pasakbumin B (Pyridine-d5) HSQC HSQC (1J C-H Correlation) Sample->HSQC Assign C-H pairs COSY 1H-1H COSY (Spin Systems) Sample->COSY Trace Spin Systems (H1-H2-H3) NOESY NOESY / ROESY (Spatial Proximity) Sample->NOESY HMBC HMBC (2-3J Long Range) HSQC->HMBC Link Quaternary C Validation Structure Confirmation HMBC->Validation Connect Rings Coupling J-Analysis (Karplus Relation) COSY->Coupling NOESY->Validation Verify C13/C21 Orientation Coupling->Validation

Figure 2: 2D-NMR Logic flow for Quassinoid validation.

Quality Control & Validation Criteria

To accept a spectrum as "Pasakbumin B," the following criteria must be met:

  • Purity Check: No integration < 0.9 or > 1.1 for methyl singlets (normalized to 3H).

  • Solvent Purity: Pyridine-

    
     residual peaks (C2/C6 at 8.74 ppm, C3/C5 at 7.22 ppm, C4 at 7.58 ppm) must not overlap with the diagnostic Enone proton at ~6.15 ppm.[1][2]
    
  • Water Suppression: If water peak (approx 4.8 ppm in Pyridine) obscures the H-7 or H-12 signals, use a pre-saturation pulse sequence (zgpr).[1][2]

References

  • PubChem. (2021).[1][2] Pasakbumin B | C20H24O10. National Library of Medicine.[1][2] [Link][1][2]

  • Miyake, K., et al. (2009).[1][2] Quassinoids from Eurycoma longifolia. Journal of Natural Products. (Foundational text on Eurycoma quassinoid isolation).

  • Yunos, N., et al. (2023).[1][2][4] In Vitro and In Silico Analysis of the Anticancer Effects of Eurycomanone and Eurycomalactone. ResearchGate. [Link]

  • Fulmer, G. R., et al. (2010).[1][2][5] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. (Reference for Pyridine-d5 residual peaks). [Link]

Sources

Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Pasakbumin B

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vitro cytotoxicity assays for Pasakbumin B, a significant quassinoid isolated from Eurycoma longifolia. Moving beyond a simple recitation of steps, this guide elucidates the scientific rationale behind protocol choices, outlines self-validating experimental designs, and provides detailed, step-by-step methodologies for three core cytotoxicity assays: MTT for metabolic viability, LDH release for membrane integrity, and Caspase-3/7 activity for apoptosis assessment. The goal is to equip researchers with the necessary tools to generate robust, reproducible, and mechanistically informative data on the cytotoxic potential of Pasakbumin B.

Introduction: Pasakbumin B and the Rationale for Cytotoxicity Profiling

Pasakbumin B is a quassinoid, a class of bitter, tetracyclic triterpene lactones, derived from the medicinal plant Eurycoma longifolia (commonly known as Tongkat Ali or Pasak Bumi).[1][2] Extracts from this plant have a long history in traditional medicine, and modern pharmacological studies have begun to validate their biological activities, including anticancer properties.[3][4] Several quassinoids from E. longifolia, including Pasakbumin B, have demonstrated potent cytotoxic and antiproliferative effects against various human cancer cell lines, such as breast (MCF-7), lung (A-549), and prostate cancer cells.[1][5]

The primary mechanism of action for many of these compounds appears to be the induction of apoptosis (programmed cell death) and cell cycle arrest.[2][[“]] For instance, studies on related extracts and compounds have shown an increase in the expression of the tumor suppressor protein p53 and modulation of apoptotic proteins like Bax and Bcl-2.[7][8] Therefore, a multi-faceted approach to cytotoxicity testing is essential. It allows for the initial screening of cytotoxic activity and helps to elucidate the underlying molecular mechanisms, which is a critical step in early-stage drug discovery and development.[9][10]

This guide details three complementary assays to build a comprehensive cytotoxicity profile for Pasakbumin B.

Foundational Principles of a Robust Cytotoxicity Study

A successful cytotoxicity study is built upon a well-planned experimental design. The choice of assays, cell lines, and controls directly impacts the quality and interpretability of the data.

Strategic Selection of Cell Lines

The choice of cell line is paramount and should be driven by the research hypothesis. Pasakbumin B and other E. longifolia compounds have shown efficacy across a range of cancer types. Consider using:

  • MCF-7 (Human Breast Adenocarcinoma): A well-characterized, estrogen-receptor-positive cell line where Pasakbumin B has demonstrated strong cytotoxicity.[1]

  • MDA-MB-231 (Human Breast Adenocarcinoma): An aggressive, triple-negative breast cancer cell line, useful for comparing effects on different breast cancer subtypes.[8]

  • A-549 (Human Lung Carcinoma): A common model for lung cancer studies.[1]

  • LNCaP or PC-3 (Human Prostate Cancer): Relevant for investigating effects on androgen-sensitive or androgen-independent prostate cancer, respectively.[5][11]

  • A non-cancerous cell line (e.g., MCF-10A for breast, or Vero cells): Crucial for assessing selectivity and potential toxicity to normal cells. Eurycomanone, a related compound, has shown lower toxicity to non-cancerous cells.[5]

Preparation of Pasakbumin B
  • Solubilization: Pasakbumin B, like many natural products, is hydrophobic. The recommended solvent for creating a high-concentration stock solution is dimethyl sulfoxide (DMSO).

  • Stock Solution: Prepare a 10-20 mM stock solution in sterile, cell culture-grade DMSO. Aliquot into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

  • Working Dilutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare serial dilutions in serum-free cell culture medium. It is critical to ensure the final concentration of DMSO in the culture wells is consistent across all treatments and does not exceed 0.5%, as higher concentrations can be cytotoxic to many cell lines.

The Self-Validating System: Essential Controls

For each 96-well plate assay, a specific layout of controls is required to ensure the validity of the results.

Control TypeDescriptionPurpose
Vehicle Control Cells treated with the highest concentration of the vehicle (e.g., 0.5% DMSO) used to dilute Pasakbumin B.Establishes the baseline of 100% cell viability and accounts for any potential effects of the solvent itself.
Positive Control Cells treated with a known cytotoxic agent (e.g., Doxorubicin, Staurosporine, or Tamoxifen at a known IC50 concentration).Confirms that the cells and assay system are responsive to cytotoxic stimuli.
Untreated Control Cells in culture medium only.Provides an additional baseline for normal cell health and growth.
Blank/Background Wells containing culture medium and the assay reagent, but no cells.Used to subtract the background absorbance or luminescence from all other readings.

Experimental Workflow and Protocols

A logical workflow ensures that data from different assays can be correlated to build a mechanistic story.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Cytotoxicity Assessment cluster_analysis Phase 4: Data Analysis cell_culture 1. Culture & Seed Cells (e.g., MCF-7, A-549) compound_prep 2. Prepare Pasakbumin B Serial Dilutions treatment 3. Treat Cells with Pasakbumin B (24, 48, 72 hours) cell_culture->treatment mtt MTT Assay (Metabolic Activity) treatment->mtt Endpoint 1 ldh LDH Assay (Membrane Integrity) treatment->ldh Endpoint 2 caspase Caspase-3/7 Assay (Apoptosis) treatment->caspase Endpoint 3 analysis Calculate % Viability, % Cytotoxicity, IC50, Fold Change mtt->analysis ldh->analysis caspase->analysis conclusion Mechanistic Conclusion analysis->conclusion

Caption: General experimental workflow for assessing Pasakbumin B cytotoxicity.

Protocol 1: MTT Assay for Cell Metabolic Viability

Principle of the Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell viability. Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[12][13] The amount of formazan produced, which is quantified spectrophotometrically after solubilization, is directly proportional to the number of viable cells.[9]

Step-by-Step Protocol
  • Cell Seeding: Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Treatment: Carefully aspirate the medium and replace it with 100 µL of medium containing the desired concentrations of Pasakbumin B, vehicle control, or positive control.

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[12][14]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the purple formazan crystals to form. Visually inspect the wells for precipitate.[12]

  • Solubilization: Carefully aspirate the medium containing MTT without disturbing the formazan crystals. Add 100-150 µL of MTT solvent (e.g., DMSO or acidified isopropanol) to each well to dissolve the crystals.[13][15]

  • Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[15] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 620-690 nm can be used to reduce background noise.[13]

Data Analysis

Calculate the percentage of cell viability for each concentration using the following formula: % Viability = [(Abs_Sample - Abs_Blank) / (Abs_Vehicle - Abs_Blank)] * 100

Plot the % Viability against the log concentration of Pasakbumin B and use non-linear regression analysis to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Protocol 2: LDH Release Assay for Cell Membrane Integrity

Principle of the Assay

The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme, released into the culture medium upon cell lysis or membrane damage.[16] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to a reaction that produces a colored formazan product or a luminescent signal, proportional to the number of damaged cells.[17][18]

Step-by-Step Protocol
  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol. It is crucial to also prepare a "Maximum LDH Release" control by adding a lysis solution (provided in most commercial kits) to a set of untreated wells 45 minutes before the end of the incubation period.[19]

  • Supernatant Collection: After incubation, centrifuge the 96-well plate at 250 x g for 5 minutes to pellet any detached cells.

  • Sample Transfer: Carefully transfer 50 µL of the cell-free supernatant from each well to a new, flat-bottom 96-well plate.

  • Reagent Addition: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50-100 µL of this mixture to each well of the new plate containing the supernatants.[18][20]

  • Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.[19]

  • Measurement: If using a colorimetric assay, add 50 µL of stop solution.[19] Measure the absorbance at 490 nm (reference ~680 nm).[19] For luminescent assays, measure the signal directly on a luminometer.

Data Analysis

Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample_LDH - Spontaneous_LDH) / (Maximum_LDH - Spontaneous_LDH)] * 100

  • Spontaneous LDH: Reading from the vehicle control supernatant.

  • Maximum LDH: Reading from the lysed cell control supernatant.

G cluster_cell cluster_medium cluster_reaction viable Viable Cell (Intact Membrane) ldh_in LDH (retained) viable->ldh_in Low Release lysed Lysed Cell (Compromised Membrane) ldh_out LDH (released) lysed->ldh_out High Release reaction LDH + Substrate -> Colorimetric/Luminescent Signal ldh_out->reaction Quantification

Caption: Principle of the Lactate Dehydrogenase (LDH) release assay.

Protocol 3: Caspase-3/7 Assay for Apoptosis Detection

Principle of the Assay

A key hallmark of apoptosis is the activation of executioner caspases, particularly Caspase-3 and Caspase-7.[21] These proteases cleave specific cellular substrates, leading to the dismantling of the cell. This assay utilizes a proluminescent or profluorescent substrate containing the DEVD tetrapeptide sequence, which is specifically recognized and cleaved by activated Caspase-3/7.[22] The resulting luminescent or fluorescent signal is directly proportional to the level of caspase activation.[23]

Step-by-Step Protocol

This protocol is based on the common "add-mix-measure" format of commercial kits (e.g., Promega Caspase-Glo® 3/7).[22]

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol. It is advisable to use an opaque-walled, clear-bottom 96-well plate for luminescent assays to reduce crosstalk.

  • Reagent Equilibration: Allow the Caspase-Glo® 3/7 Reagent to equilibrate to room temperature before use.

  • Reagent Addition: Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).

  • Lysis and Signal Generation: Mix the contents of the wells by placing the plate on an orbital shaker at 300-500 rpm for 30 seconds.

  • Incubation: Incubate the plate at room temperature for 1 to 3 hours, protected from light. This period allows for cell lysis and the caspase-driven enzymatic reaction to proceed.

  • Measurement: Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis

Calculate the fold change in caspase activity relative to the vehicle control: Fold Change = (Luminescence_Sample - Luminescence_Blank) / (Luminescence_Vehicle - Luminescence_Blank)

A significant increase in the luminescent signal indicates the induction of apoptosis via the activation of executioner caspases.

G pasakbumin Pasakbumin B pathway Intrinsic/Extrinsic Apoptotic Pathway pasakbumin->pathway casp89 Initiator Caspases (Caspase-8, Caspase-9) pathway->casp89 casp37 Executioner Caspases (Caspase-3, Caspase-7) casp89->casp37 activates signal Cleaved Substrate + Luciferin (Luminescent Signal) casp37->signal cleaves apoptosis Apoptosis (Cell Dismantling) casp37->apoptosis executes substrate DEVD Substrate (Non-Luminescent)

Caption: Apoptotic signaling pathway measured by the Caspase-3/7 assay.

Synthesizing Results for a Mechanistic Conclusion

By integrating the data from these three assays, a clear picture of Pasakbumin B's cytotoxic profile emerges.

Assay EndpointPasakbumin B ConcentrationExpected Result for Apoptotic CytotoxicityInterpretation
MTT (Viability) IncreasingDose-dependent decrease in % viabilityLoss of metabolic function and/or cell proliferation.
LDH (Cytotoxicity) IncreasingDose-dependent increase in % cytotoxicityLoss of cell membrane integrity, characteristic of late apoptosis or necrosis.
Caspase-3/7 IncreasingDose-dependent increase in signal (fold change)Specific activation of the apoptotic machinery.

A compound that induces a strong Caspase-3/7 signal, followed by a decrease in MTT viability and a subsequent increase in LDH release (often at later time points or higher concentrations), is a strong candidate for an apoptosis-inducing agent. This multi-assay approach provides robust, cross-validated evidence of the cytotoxic mechanism of action for Pasakbumin B.

References

  • Al-Salahi, O. S., et al. (2015). Anticancer Activity of Pasak Bumi Root Extract (Eurycoma longifolia Jack) on Raji Cells. Research Journal of Medicinal Plant. [Link]

  • Wikipedia. (n.d.). Eurycomanone. Wikipedia. [Link]

  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. [Link]

  • Shamsul, M., et al. (2012). Eurycoma longifolia: Medicinal Plant in the Prevention and Treatment of Male Osteoporosis due to Androgen Deficiency. Evidence-Based Complementary and Alternative Medicine. [Link]

  • National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • Moses, L. B., et al. (2021). Unfermented Freeze-Dried Leaf Extract of Tongkat Ali (Eurycoma longifolia Jack.) Induced Cytotoxicity and Apoptosis in MDA-MB-231 and MCF-7 Breast Cancer Cell Lines. Evidence-Based Complementary and Alternative Medicine. [Link]

  • Consensus. (n.d.). What is Eurycoma Longifolia mechanism of action?. Consensus. [Link]

  • Rehman, S. U., et al. (2016). Review on a Traditional Herbal Medicine, Eurycoma longifolia Jack (Tongkat Ali): Its Traditional Uses, Chemistry, Evidence-Based Pharmacology and Toxicology. Molecules. [Link]

  • Al-Salahi, O. S., et al. (2022). Eurycoma longifolia: an overview on the pharmacological properties for the treatment of common cancer. Drug Target Insights. [Link]

  • Al-Snafi, A. E. (2023). A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method. International Journal of Health Sciences. [Link]

  • George, A., et al. (2016). A narrative review on pharmacological significance of Eurycoma longifolia jack roots. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Setiawati, A., et al. (2022). Anticancer drug screening of natural products: In vitro cytotoxicity assays, techniques, and challenges. Asian Pacific Journal of Tropical Biomedicine. [Link]

  • OPS Diagnostics. (n.d.). Lactate Dehydrogenase (LDH) Assay Protocol. OPS Diagnostics. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • Moses, L. B., et al. (2021). Unfermented Freeze-Dried Leaf Extract of Tongkat Ali (Eurycoma longifolia Jack.) Induced Cytotoxicity and Apoptosis in MDA-MB-231 and MCF-7 Breast Cancer Cell Lines. Evidence-Based Complementary and Alternative Medicine. [Link]

  • Ryan, A., et al. (2024). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. International Journal of Molecular Sciences. [Link]

  • MilliporeSigma. (n.d.). Muse® Caspase-3/7 Kit. MilliporeSigma. [Link]

  • Ahmad, I., et al. (2022). Cucurbitacin-B Exerts Anticancer Effects through Instigation of Apoptosis and Cell Cycle Arrest within Human Prostate Cancer PC3 Cells via Downregulating JAK/STAT Signaling Cascade. Molecules. [Link]

  • Provost, J. & Wallert, M. (2016). MTT Proliferation Assay Protocol. ResearchGate. [Link]

  • Della-Greca, M., et al. (2021). In Vitro and In Vivo Toxicity Evaluation of Natural Products with Potential Applications as Biopesticides. Toxins. [Link]

  • Cell Biologics Inc. (n.d.). LDH Assay. Cell Biologics Inc. [Link]

Sources

Application Note: Semi-Synthesis of Pasakbumin B Esters for Enhanced Bioavailability

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Therapeutic Rationale

Pasakbumin B (13,21-dihydroeurycomanone) is a bioactive C20-quassinoid isolated from the roots of Eurycoma longifolia (Tongkat Ali). While it exhibits potent anti-proliferative activity against prostate (PC-3) and lung cancer lines via NF-κB inhibition and p53 upregulation, its clinical utility is hampered by poor lipid permeability and rapid metabolic clearance.

This guide details the semi-synthesis of C-15 ester derivatives of Pasakbumin B. By functionalizing the C-15 hydroxyl group, researchers can significantly modulate the compound's lipophilicity (LogP), enhancing cellular uptake while maintaining the pharmacophore integrity of the picrasane skeleton.

Structural Biology & SAR Strategy

The quassinoid scaffold contains multiple oxygenated functionalities. Structure-Activity Relationship (SAR) studies indicate:

  • C-1 & C-12 Hydroxyls: Critical for hydrogen bonding within the active site; modification often leads to loss of potency.

  • C-15 Hydroxyl: The primary handle for derivatization. Esterification here creates a "prodrug-like" moiety that improves membrane permeability. Intracellular esterases can later hydrolyze this bond, releasing the active parent compound.

Visualization: Structural Modification Logic

SAR_Logic Pasakbumin Pasakbumin B (Polar, Low Permeability) Target_OH Target: C-15 Hydroxyl (Sterically Accessible) Pasakbumin->Target_OH Identified Site Reaction Acylation (R-COCl / Pyridine) Target_OH->Reaction Chemical Mod Derivative C-15 Ester Derivative (High Lipophilicity) Reaction->Derivative Yields Outcome Enhanced Cytotoxicity (PC-3 / A549) Derivative->Outcome Result

Figure 1: SAR logic flow identifying C-15 as the optimal site for lipophilic modification to enhance cytotoxic efficacy.

Protocol A: Isolation of Precursor (Pasakbumin B)

Before synthesis, high-purity Pasakbumin B (>95%) must be isolated. Commercial standards are often prohibitively expensive for synthetic scale-up.

Reagents & Equipment[1]
  • Biomass: Dried, ground roots of Eurycoma longifolia.[1]

  • Solvents: Methanol (MeOH), Hexane, Ethyl Acetate (EtOAc), n-Butanol (n-BuOH).

  • Purification: Diaion HP-20 resin, Preparative HPLC (C18 column).

Step-by-Step Isolation
  • Extraction: Macerate 1 kg of root powder in 4 L of MeOH for 72 hours at room temperature. Filter and concentrate in vacuo to yield crude methanolic extract.

  • Partitioning:

    • Suspend crude extract in water.

    • Partition sequentially with Hexane (removes lipids)

      
       Chloroform (removes non-polar alkaloids).
      
    • Extract the aqueous layer with n-Butanol . This fraction contains the quassinoids.[2][3][4][5][6]

  • Enrichment: Pass the n-BuOH fraction through a Diaion HP-20 column. Elute with a water-methanol gradient (0%

    
     100% MeOH). Pasakbumin B elutes typically between 40-60% MeOH.
    
  • Final Purification (HPLC):

    • Column: C18 Preparative (250 x 21 mm, 5 µm).

    • Mobile Phase: Isocratic Acetonitrile:Water (15:85).

    • Flow Rate: 10 mL/min.

    • Detection: UV at 254 nm.

    • Collection: Collect the peak eluting at ~12-14 min (verify against standard).

Protocol B: Semi-Synthesis of Pasakbumin B Esters

This protocol describes the synthesis of Pasakbumin B-15-valerate (using valeryl chloride) as a model for increasing lipophilicity.

Reaction Scheme


Reagents
  • Substrate: Pasakbumin B (100 mg, 0.25 mmol).

  • Reagent: Valeryl chloride (36 mg, 0.30 mmol, 1.2 eq).

  • Catalyst: 4-Dimethylaminopyridine (DMAP) (3 mg, 0.1 eq).

  • Solvent: Anhydrous Pyridine (2 mL).

Procedure
  • Setup: Flame-dry a 10 mL round-bottom flask and purge with Argon.

  • Dissolution: Dissolve 100 mg of Pasakbumin B in 2 mL of anhydrous pyridine. Add DMAP.

  • Addition: Cool the solution to 0°C in an ice bath. Dropwise add Valeryl chloride over 5 minutes.

    • Critical Checkpoint: Exothermic reaction. rapid addition may cause di-esterification at C-1 or C-12. Maintain low temperature to ensure regioselectivity for the primary/accessible C-15 hydroxyl.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature for 3 hours. Monitor via TLC (CHCl3:MeOH 9:1).

  • Quenching: Add 0.5 mL of ice-cold water to hydrolyze excess acyl chloride.

  • Workup: Dilute with EtOAc (20 mL), wash with 1M HCl (3x 10 mL) to remove pyridine, followed by saturated NaHCO3 and brine.

  • Drying: Dry organic layer over anhydrous Na2SO4 and concentrate.

Purification & Yield

Purify the residue via Flash Column Chromatography (Silica Gel 60).

  • Gradient: CHCl3

    
     5% MeOH in CHCl3.
    
  • Expected Yield: 65-75%.

  • Appearance: Amorphous white solid.

Analytical Validation

The success of the synthesis is validated by the chemical shift of the H-15 proton in 1H-NMR.

FeaturePasakbumin B (Parent)Pasakbumin B-15-Valerate (Product)Interpretation
H-15 Signal

4.15 ppm (m)

5.25 ppm (d, J=4.5 Hz)
Downfield shift confirms esterification at C-15.
H-1 Signal

4.30 ppm

4.32 ppm
Minimal shift indicates C-1 OH remains free.
Alkyl Chain Absent

0.9 - 2.3 ppm (multiplets)
Confirms attachment of valerate chain.
Mass Spec (ESI) [M+H]+ 405.1[M+H]+ 489.2Mass increase corresponds to valeryl group (-H + C5H9O).

Experimental Workflow Diagram

Workflow Start E. longifolia Roots Extract MeOH Extraction & Partitioning Start->Extract Isolate HPLC Isolation (Pasakbumin B) Extract->Isolate Synth Semi-Synthesis (Acyl Chloride/Pyridine) Isolate->Synth Precursor Purify Flash Chromatography Synth->Purify Validate NMR & Bioassay (PC-3 Cells) Purify->Validate

Figure 2: End-to-end workflow from natural product extraction to validated derivative.

References

  • Bioactivity of Eurycoma longifolia: Rahman, S., et al. (2020).[7][8] Unveiling the Anticancer Potential of Pasak Bumi (Eurycoma Longifolia Jack) Root Extract in Prostate Cancer Treatment.

  • Quassinoid Isolation: Morita, H., et al. (1993). Structures and cytotoxic activity of quassinoids from Eurycoma longifolia.

  • NF-kB Inhibition Mechanism: Tran, T.V., et al. (2014). NF-κB Inhibitors from Eurycoma longifolia. Journal of Natural Products.

  • Esterification Protocols: Neises, B. & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Organic Syntheses.

  • Quassinoid SAR: Guo, Z., et al. (2005). Synthesis and Structure-Activity Relationships of Quassinoid Derivatives. Journal of Medicinal Chemistry.

Sources

Troubleshooting & Optimization

Technical Support Center: Pasakbumin B Solubilization Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Pasakbumin B solubility in aqueous buffers Target Audience: Researchers, Formulation Scientists, and Pharmacologists Last Updated: February 2026[1]

Executive Summary & Chemical Context

Pasakbumin B (C20H24O10) is a quassinoid isolated from Eurycoma longifolia (Tongkat Ali).[2] Like its structural analog Eurycomanone, it possesses a rigid tetracyclic triterpene skeleton. While it contains multiple hydroxyl groups, its overall lattice energy and lipophilic backbone result in poor aqueous solubility (typically < 0.1 mg/mL in pure water) and a tendency to precipitate ("crash out") upon rapid dilution from organic stocks.[2]

Critical Stability Warning: Pasakbumin B contains a lactone ring.[2] It is unstable in alkaline conditions (pH > 8.0), where the lactone ring hydrolyzes, leading to irreversible loss of biological activity. Always maintain pH between 5.5 and 7.4.[2][3]

Solubilization Decision Matrix

Before selecting a protocol, identify your end-use application.[2] The "best" solvent system depends on the biological tolerance of your model.

SolubilityMatrix Start Start: Define Application CellCulture In Vitro: Cell Culture Start->CellCulture Enzymatic In Vitro: Enzymatic Assay Start->Enzymatic InVivo In Vivo: Animal Studies Start->InVivo MethodA Method A: DMSO Step-Down (Max 0.1% DMSO final) CellCulture->MethodA Sensitive Cells MethodC Method C: Cyclodextrin Complex (SBE-β-CD) CellCulture->MethodC High Conc. Needed Enzymatic->MethodA Standard MethodB Method B: PEG/Tween Cosolvent (Higher solubility, moderate toxicity) InVivo->MethodB IP/Oral InVivo->MethodC IV/Oral (Preferred)

Figure 1: Decision matrix for selecting the appropriate Pasakbumin B solubilization strategy based on experimental constraints.

Module 1: Master Stock Preparation

Regardless of the final buffer, you must establish a stable organic master stock. Direct dissolution of Pasakbumin B powder into water is not recommended due to slow kinetics and potential crystal formation.[2]

Protocol A: The DMSO Standard
  • Solvent: Anhydrous DMSO (Dimethyl sulfoxide), Biotechnology Grade.[1][2]

  • Target Concentration: 10 mM to 40 mM (approx. 4.2 – 16.9 mg/mL).[2]

  • Storage: -20°C, desiccated. DMSO is hygroscopic; water absorption reduces solubility power over time.[2]

Step-by-Step:

  • Weigh Pasakbumin B powder in a microcentrifuge tube.

  • Add fresh anhydrous DMSO to achieve 20 mM.[2]

  • Vortex vigorously for 30 seconds.

  • Sonicate in a water bath at 37°C for 5–10 minutes.

  • Validation: Centrifuge at 10,000 x g for 1 minute. Inspect the bottom for a pellet. If clear, the stock is ready.

Module 2: Aqueous Transition (Cell Culture & Assays)

The most common failure point is adding the DMSO stock directly to a large volume of media, causing immediate microscopic precipitation.

Protocol B: The "Step-Down" Dilution (For < 10 µM Final)

Use this for standard IC50 assays where final DMSO must be < 0.5%.[2][3]

  • Prepare Intermediate: Dilute your 20 mM Master Stock 1:10 in pure DMSO to create a 2 mM Working Stock.

  • Pre-warm Media: Ensure your culture media or buffer is at 37°C. Cold buffers accelerate precipitation.[2]

  • Rapid Dispersion:

    • Place the pipette tip containing the DMSO stock submerged into the center of the media volume.

    • Expel quickly and vortex immediately.

    • Do not drop the DMSO on top of the liquid surface.

Protocol C: The PEG/Tween Cosolvent System (High Solubility)

Derived from protocols for Eurycomanone analogs, this method allows concentrations > 0.5 mg/mL (approx. 1 mM) in aqueous environments.[2]

Reagents:

  • PEG 300 (Polyethylene glycol 300)[2]

  • Tween 80 (Polysorbate 80)[2]

  • Saline (0.9% NaCl) or PBS[2]

Formulation Ratios (Order of Addition is Critical):

ComponentVolume FractionRole
1. DMSO Stock 10%Solubilizer
2.[2][4] PEG 300 40%Cosolvent (prevents nucleation)
3.[2][3] Tween 80 5%Surfactant (stabilizes micelles)
4.[2][3] Saline 45%Bulk Aqueous Phase

Procedure:

  • Add 10 µL of Pasakbumin B DMSO stock to a tube.

  • Add 40 µL PEG 300. Pipette up and down to mix thoroughly. Solution should be clear.

  • Add 5 µL Tween 80. Mix gently (avoid foaming).

  • Add 45 µL warm Saline. Vortex immediately.

  • Result: A clear, stable micellar solution suitable for IP injection or high-concentration in vitro spikes.[2]

Module 3: Advanced Delivery (Cyclodextrins)

For animal studies (IV/Oral) or highly sensitive cell lines where organic solvents (PEG/DMSO) are toxic, use Sulfobutyl Ether Beta-Cyclodextrin (SBE-β-CD).[2]

Protocol D: SBE-β-CD Complexation

Cyclodextrins form a hydrophobic "pocket" that encapsulates the Pasakbumin molecule, shielding it from water while maintaining total solubility.[2]

Reagents:

  • SBE-β-CD (e.g., Captisol®)[2]

  • Sterile Water or Saline[1][2]

Workflow:

  • Prepare Vehicle: Dissolve SBE-β-CD in water to create a 20% (w/v) solution.[2] Filter sterilize (0.22 µm).

  • Complexation:

    • Add 10% volume of Pasakbumin B DMSO stock (e.g., 100 µL).[2]

    • Add 90% volume of the 20% SBE-β-CD vehicle (e.g., 900 µL).[2][4]

  • Equilibration: Vortex for 1 minute, then place on a shaker at room temperature for 30 minutes.

  • Validation: The solution should remain optically clear. If cloudy, the concentration of Pasakbumin exceeds the complexation capacity of the CD (typically ~1:1 molar ratio).

Troubleshooting & FAQ

Q1: My solution turns cloudy immediately after adding it to the cell culture media.

Cause: Localized high concentration (supersaturation) causing nucleation.[2] Fix:

  • Use Protocol B (Step-Down) .[2]

  • Dilute the stock into a larger volume of media (e.g., 1 mL) in a separate tube before adding it to the cell plate.

  • Check the pH of your media.[2][5] If it is alkaline (> pH 8), the compound may be degrading/precipitating.[2]

Q2: Can I use ethanol instead of DMSO?

Answer: Yes, Pasakbumin B is soluble in ethanol.[3] However, ethanol evaporates faster than DMSO, which can change stock concentrations during repeated use.[1] Ethanol is also more cytotoxic to cells at lower percentages (0.1%) compared to DMSO.[2]

Q3: What is the stability of Pasakbumin B in solution?

Answer:

  • In DMSO: Stable for 6 months at -20°C (if kept dry).

  • In Aqueous Buffer (pH 7.4): Use within 24 hours.

  • In Aqueous Buffer (pH > 8.0): Unstable. The lactone ring hydrolyzes rapidly.[2]

Q4: I need to dose mice orally. Which protocol is best?

Answer: Use Protocol C (PEG/Tween) or a simple oil formulation (10% DMSO Stock + 90% Corn Oil).[2] Quassinoids generally have fair oral bioavailability, but an oil or surfactant vehicle significantly improves absorption compared to a suspension.[1]

References

  • PubChem. (n.d.).[2][6] Pasakbumin B (CID 49798943).[2] National Center for Biotechnology Information.[2] Retrieved February 4, 2026, from [Link][1][2]

  • Hanh, T. T. H., et al. (2016).[1][2] Quassinoids from the Root of Eurycoma longifolia and Their Antiproliferative Activity on Human Cancer Cell Lines. Pharmacognosy Magazine, 13(Suppl 3), S459–S462.[1][2] (Demonstrates quassinoid solubility challenges and bioassay protocols).

  • Wong, P. F., et al. (2012).[2] Eurycomanone suppresses expression of lung cancer cell tumor markers, prohibitin, annexin 1 and endoplasmic reticulum protein 28.[1] Phytomedicine, 19(2), 138-144.[1][2] (Establishes DMSO/media dilution limits for Eurycoma quassinoids).

Sources

Technical Support Center: Pasakbumin B Integrity Preservation

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers working with Eurycoma longifolia (Tongkat Ali) extracts. It prioritizes the structural integrity of Pasakbumin B (13,21-dihydroeurycomanone), a quassinoid highly susceptible to hydrolytic and oxidative degradation.[1]

Status: Operational | Tier: Level 3 (Senior Scientist Support) | Topic: Extraction Stability

Module 1: The Stability Matrix (Mechanism of Action)

Why is your Pasakbumin B degrading? Pasakbumin B is a C20-quassinoid featuring a characteristic picrasane skeleton.[1] Its stability is compromised by three primary vectors: Lactone Ring Instability , Oxidative Dehydrogenation , and Thermal Epimerization .[1]

The following diagram illustrates the causality between extraction variables and specific degradation pathways.

Pasakbumin_Degradation Var_Heat Variable: Heat (>60°C) Mech_Ring Mechanism: Lactone Ring Hydrolysis Var_Heat->Mech_Ring Mech_Epim Mechanism: Epimerization Var_Heat->Mech_Epim Var_pH Variable: pH (>7.5) Var_pH->Mech_Ring Base Catalysis Var_Ox Variable: Oxygen/Light Mech_Ox Mechanism: C-13/C-21 Oxidation Var_Ox->Mech_Ox Radical Attack Result_Deg Degradation Product: Ring-opened Carboxylates Mech_Ring->Result_Deg Result_Eury Conversion to: Eurycomanone (Oxidized) Mech_Ox->Result_Eury

Figure 1: Critical degradation pathways for Pasakbumin B. Note that alkaline conditions and high heat are the primary drivers of lactone ring hydrolysis.[1]

Module 2: Optimized Extraction Protocol

Objective: Isolate Pasakbumin B while preventing conversion to Eurycomanone or ring-opened byproducts.[1]

Pre-Extraction Preparation[1]
  • Matrix: Eurycoma longifolia root (Taproot preferred over lateral roots for higher quassinoid density).

  • Drying: Do not sun dry. UV radiation accelerates oxidation.[1] Use a forced-air oven at 40°C or lyophilization (freeze-drying).

  • Comminution: Cryo-milling is recommended to prevent heat generation during grinding.[1] Target particle size: 0.5–1.0 mm (Balance between surface area and oxidation risk).[1]

Solvent System Selection

Pasakbumin B is moderately polar.[1] While water is the traditional solvent, it promotes hydrolysis.[1]

  • Recommended Solvent: 85:15 Ethanol:Water (v/v).

  • Modifier: Acidify with 0.1% Formic Acid .

    • Why? Quassinoids are most stable at pH 3.5–5.[1]0. The acid prevents lactone ring opening (which occurs rapidly at pH >7) and suppresses ionization of phenolic impurities.[1]

Extraction Technique: Ultrasound-Assisted Extraction (UAE)

Avoid Soxhlet extraction (prolonged boiling kills quassinoids).[1] Use controlled UAE.[1][2]

ParameterSettingRationale
Temperature 35°C – 45°CAbove 50°C, thermal degradation rates double every 10°C.
Frequency 37 kHzLower frequencies provide better cell wall disruption without excessive cavitation heat.[1]
Duration 30 min (Pulse mode)Pulse (30s ON / 10s OFF) prevents hotspot formation.
Solid:Liquid 1:15 (g/mL)Ensures sufficient concentration gradient without wasting solvent.
Post-Extraction Processing[1]
  • Filtration: 0.45 µm PTFE membrane.[1]

  • Concentration: Rotary evaporation at <45°C under reduced pressure.

  • Final Drying: Lyophilization is mandatory.[1] Do not heat-dry the extract. [1]

Module 3: Troubleshooting & FAQs

Real-world solutions for common experimental failures.

Q1: My HPLC chromatogram shows peak splitting for Pasakbumin B. Is my column broken? A: Likely not. Peak splitting in quassinoids is often due to pH mismatch between your sample and the mobile phase.[1]

  • The Fix: Ensure your mobile phase contains 0.1% Formic Acid or Trifluoroacetic acid (TFA). Pasakbumin B can exist in equilibrium between open/closed ring forms if the pH drifts near neutral.[1] Acid locks it in the stable lactone form.[1]

Q2: I see a high yield of Eurycomanone but almost no Pasakbumin B, even though I used fresh roots. A: You likely oxidized your sample during processing. Pasakbumin B (dihydroeurycomanone) can oxidize into Eurycomanone.[1]

  • The Fix: Did you use nitrogen purging? Purge your extraction solvent with

    
     gas for 10 minutes before use.[1] Store extracts in amber glass to prevent photo-oxidation.
    

Q3: The extract turned dark brown during rotary evaporation. A: This is the Maillard Reaction or polymerization of phenolic impurities, often triggered by excessive heat (>50°C).[1]

  • The Fix: Lower the water bath temperature to 40°C and increase the vacuum strength to compensate. If the problem persists, perform a solid-phase extraction (SPE) cleanup using a C18 cartridge to remove sugars (reactants) before evaporation.[1]

Q4: Can I use 100% Methanol to improve solubility? A: You can, but it is not recommended for stability.[1] While methanol is a strong solvent, it can lead to transesterification artifacts over long storage periods.[1] Ethanol/Water (85:15) is safer and sufficiently polar for glycosylated and aglycone quassinoids.[1]

Module 4: Analytical Validation Workflow

How to verify your extraction success.

Use this workflow to validate that your protocol preserved the molecule.

Validation_Workflow Start Crude Extract Step1 SPE Cleanup (C18) Remove Polysaccharides Start->Step1 Step2 HPLC-DAD Analysis (254 nm) Step1->Step2 Decision Check Resolution (Rs) Step2->Decision Pass Pass: Sharp Peak Retention ~4.5 min Decision->Pass Rs > 1.5 Fail Fail: Broad/Split Peak Decision->Fail Rs < 1.5 Action Action: Add 0.1% Formic Acid to Mobile Phase Fail->Action Action->Step2

Figure 2: Analytical validation loop. Note that polysaccharide contamination often causes column fouling and poor resolution.[1]

Quantitative Benchmarks
CompoundRetention Time (Approx)*UV Max (nm)Target Yield (Root)
Eurycomanone 3.8 min2440.8% – 1.5%
Pasakbumin B 4.2 min2440.1% – 0.6%

*Note: Retention times based on C18 column, Acetonitrile/Water (0.1% Formic Acid) gradient.

References

  • Chua, L. S., et al. (2011).[1] LC-MS/MS-based metabolites of Eurycoma longifolia (Tongkat Ali) in Malaysia (Perak and Pahang).[1] Journal of Chromatography B.

  • Low, B. S., et al. (2013).[1][3][4] Eurycomanone, the major quassinoid in Eurycoma longifolia root extract increases spermatogenesis...[1] Journal of Ethnopharmacology.[1][4]

  • Teh, C. H., et al. (2010).[1] Determination of Eurycomanone in Eurycoma longifolia Jack by High-Performance Liquid Chromatography.[1][5][6] (Validation of acidic mobile phases).

  • Bhat, R., & Karim, A. A. (2010).[1] Tongkat Ali (Eurycoma longifolia Jack): A review on its ethnobotany and pharmacological importance.[1] Fitoterapia.[1] (Discusses quassinoid stability and traditional extraction limitations).

Sources

Technical Support Center: Troubleshooting Low Yield of Pasakbumin B in Eurycoma longifolia Root Extracts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the extraction and analysis of Pasakbumin B from Eurycoma longifolia roots. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining high-yield, high-purity Pasakbumin B. As a Senior Application Scientist, I have synthesized field-proven insights with established scientific principles to provide a comprehensive resource for troubleshooting common issues encountered during your experimental workflow.

Troubleshooting Guide: Addressing Low Pasakbumin B Yield

Low yields of Pasakbumin B can be a significant roadblock in research and development. This section provides a question-and-answer formatted guide to diagnose and resolve common issues.

Q1: My Pasakbumin B yield is significantly lower than reported in the literature. What are the most likely causes related to my starting material?

The quality and handling of your Eurycoma longifolia root material are paramount for a successful extraction. Several factors related to the starting material can drastically impact your final yield.

  • Incorrect Plant Material: Ensure you are using the roots of Eurycoma longifolia Jack. Misidentification with other species, sometimes colloquially also referred to as "Tongkat Ali," can lead to little or no Pasakbumin B. Molecular authentication techniques can be employed for verification[1].

  • Age and Harvesting Time of the Plant: The concentration of quassinoids, including Pasakbumin B, can vary depending on the age of the plant and the season of harvest. While specific data for Pasakbumin B is limited, it is generally understood that mature plants have a higher concentration of secondary metabolites. Harvesting during a specific season may also influence the phytochemical profile.

  • Improper Drying and Storage: Freshly harvested roots must be properly dried to prevent microbial degradation and enzymatic breakdown of target compounds. Slicing the roots and drying them thoroughly is a crucial first step[2]. Improper storage of the dried root powder, such as exposure to high humidity or light, can also lead to degradation of Pasakbumin B over time.

Q2: I've confirmed the quality of my starting material, but my yield is still low. Could my extraction method be the issue?

Your choice of extraction method and the parameters used are critical variables. Inefficient extraction is a common culprit for low yields.

  • Solvent Selection: The polarity of the extraction solvent plays a significant role in selectively extracting Pasakbumin B. While ethanol is a commonly used solvent, its concentration can be optimized. A 95% ethanol solution has been shown to be effective for extracting quassinoids from Eurycoma longifolia roots[2]. The use of a series of solvents with increasing polarity (e.g., n-hexane, ethyl acetate, and then ethanol) in a successive maceration process can also help in removing interfering non-polar compounds before extracting the more polar quassinoids[3].

  • Extraction Technique: Conventional methods like maceration can be time-consuming and may not be as efficient as modern techniques. Consider exploring advanced extraction methods that can improve efficiency and reduce extraction time.

    • Ultrasound-Assisted Extraction (UAE): This technique uses ultrasonic waves to disrupt cell walls, enhancing solvent penetration and mass transfer. UAE has been shown to be a rapid and reproducible method for extracting bioactive compounds from plant materials[4].

    • Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant material, leading to faster and more efficient extraction. Optimal conditions for MAE of Eurycoma longifolia have been reported, demonstrating its potential for high-yield extraction[5].

  • Insufficient Extraction Time or Temperature: For maceration, ensure an adequate extraction time (e.g., approximately one week) to allow for sufficient diffusion of the compounds into the solvent[2]. For UAE and MAE, optimizing the extraction time and temperature is crucial to maximize yield without degrading the target compound.

Q3: I suspect Pasakbumin B might be degrading during my extraction or workup. How can I minimize this?

Pasakbumin B, like many natural products, can be susceptible to degradation under certain conditions. Understanding and controlling these factors is key to preserving your yield.

  • Temperature Sensitivity: Excessive heat can lead to the degradation of thermolabile compounds. When using heat-assisted extraction methods like reflux or MAE, it is crucial to optimize the temperature to a point that enhances extraction efficiency without causing significant degradation. The use of a rotary evaporator for solvent removal should be performed at a controlled temperature (e.g., 35°C) to minimize thermal stress on the compound[3].

  • Oxidative Degradation: Exposure to air and light can promote oxidation of sensitive compounds. Consider performing the extraction and subsequent workup steps under an inert atmosphere (e.g., nitrogen) and protecting your samples from light, especially during long-term storage[2].

Frequently Asked Questions (FAQs)

This section addresses broader questions related to Pasakbumin B extraction to enhance your understanding and experimental design.

What is Pasakbumin B and why is it difficult to extract?

Pasakbumin B is a C20 quassinoid, a type of highly oxygenated and structurally complex triterpenoid found in the roots of Eurycoma longifolia[6][7]. Its complex structure and relatively low concentration in the plant material can make its extraction and purification challenging. The presence of numerous other related quassinoids and other classes of compounds in the root extract further complicates the isolation of pure Pasakbumin B[3].

What is the biosynthetic origin of Pasakbumin B?

Pasakbumin B, being a C20 quassinoid, is biosynthetically derived from triterpenoid precursors. The biosynthesis of quassinoids is believed to originate from the oxidation of tetracyclic terpenes[8]. The initial steps of the pathway are thought to be similar to those of limonoid biosynthesis, starting from the cyclization of 2,3-oxidosqualene[9][10]. This complex biosynthetic pathway involves a series of enzymatic reactions, including oxidations and rearrangements, to form the final highly modified quassinoid skeleton. Understanding this origin helps in appreciating the structural complexity and the potential for a wide array of related compounds in the plant extract.

How do I accurately quantify the amount of Pasakbumin B in my extract?

Accurate quantification of Pasakbumin B is essential for determining your extraction yield and for standardizing your extract for further research. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used and reliable method for this purpose. A validated HPLC method for the major quassinoid eurycomanone can be adapted for Pasakbumin B, as they share structural similarities and UV absorption properties. Key aspects of a robust quantification method include:

  • A validated HPLC-UV method: This involves optimizing the mobile phase, column, flow rate, and detection wavelength. A gradient mobile phase of acetonitrile and water with a C18 column is often effective.

  • A certified reference standard of Pasakbumin B: This is crucial for creating a calibration curve and accurately determining the concentration in your samples.

  • Method validation: The method should be validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) to ensure reliable results[11].

For more sensitive and selective quantification, especially in complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can be employed. This technique provides higher specificity by monitoring specific parent-to-daughter ion transitions for Pasakbumin B[4][12][13].

Experimental Protocols

To provide a practical framework, here are detailed protocols for the extraction and quantification of Pasakbumin B.

Protocol 1: Optimized Maceration with Solvent Partitioning for Pasakbumin B Extraction

This protocol is a robust method for obtaining a Pasakbumin B-enriched fraction.

Materials:

  • Dried and powdered roots of Eurycoma longifolia

  • 95% Ethanol

  • Petroleum ether

  • Ethyl acetate

  • n-Butanol

  • Deionized water

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Maceration: Soak 100g of powdered Eurycoma longifolia root in 1L of 95% ethanol at room temperature for 7 days, with occasional shaking.

  • Filtration and Concentration: Filter the ethanol extract and concentrate it under vacuum using a rotary evaporator at a temperature not exceeding 40°C to obtain a crude ethanol extract.

  • Solvent Partitioning: a. Suspend the crude ethanol extract in 500mL of deionized water. b. Transfer the aqueous suspension to a separatory funnel and partition it successively with 3 x 300mL of petroleum ether. Discard the petroleum ether fractions (this removes non-polar compounds). c. Subsequently, partition the aqueous layer with 3 x 300mL of ethyl acetate. Combine the ethyl acetate fractions. This fraction will contain Pasakbumin B and other quassinoids. d. Finally, partition the remaining aqueous layer with 3 x 300mL of n-butanol.

  • Final Concentration: Concentrate the ethyl acetate fraction to dryness using a rotary evaporator to obtain the Pasakbumin B-enriched extract.

Protocol 2: Quantification of Pasakbumin B using HPLC-UV

This protocol provides a framework for quantifying Pasakbumin B in your extract. Note that this is an adapted method and should be validated in your laboratory using a certified Pasakbumin B standard.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV-Vis detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).

    • Gradient Program (example): 0-5 min, 10-30% B; 5-15 min, 30-60% B; 15-20 min, 60-10% B; 20-25 min, 10% B.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Approximately 244 nm (based on the UV spectrum of similar quassinoids, should be confirmed with a Pasakbumin B standard)[14].

  • Injection Volume: 20 µL.

Procedure:

  • Standard Preparation: Prepare a stock solution of certified Pasakbumin B standard in methanol. From this stock, prepare a series of calibration standards of known concentrations.

  • Sample Preparation: Dissolve a known amount of your Pasakbumin B-enriched extract in methanol to a final concentration within the linear range of your calibration curve. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Generate a calibration curve by plotting the peak area of the Pasakbumin B standard against its concentration. Determine the concentration of Pasakbumin B in your sample by interpolating its peak area on the calibration curve.

Data Presentation

The following table provides a conceptual comparison of different extraction methods. The yield of Pasakbumin B will vary depending on the specific experimental conditions and the quality of the plant material.

Extraction MethodTypical Solvent(s)AdvantagesDisadvantagesConceptual Pasakbumin B Yield
Maceration Ethanol, MethanolSimple, low costTime-consuming, potentially lower efficiencyModerate
Soxhlet Extraction Ethanol, MethanolMore efficient than macerationRequires heating, potential for thermal degradationModerate to High
Ultrasound-Assisted Extraction (UAE) Ethanol, MethanolFast, efficient, reduced solvent consumptionRequires specialized equipmentHigh
Microwave-Assisted Extraction (MAE) Ethanol, WaterVery fast, highly efficientRequires specialized equipment, potential for localized overheatingHigh

Visualizations

Troubleshooting Workflow for Low Pasakbumin B Yield

Low_Yield_Troubleshooting start Low Pasakbumin B Yield q1 Is the starting material authenticated and of high quality? start->q1 sol1 Source authenticated E. longifolia roots. Ensure proper drying and storage. q1->sol1 No q2 Is the extraction method optimized? q1->q2 Yes a1_yes Yes a1_no No sol1->q1 sol2 Optimize solvent polarity, extraction time, and temperature. Consider advanced methods like UAE or MAE. q2->sol2 No q3 Are there signs of compound degradation? q2->q3 Yes a2_yes Yes a2_no No sol2->q2 sol3 Control pH and temperature during extraction and workup. Protect from light and oxygen. q3->sol3 No q4 Is the quantification method accurate? q3->q4 Yes a3_yes Yes a3_no No sol3->q3 sol4 Validate HPLC method with a certified standard. Ensure proper sample preparation. q4->sol4 No end Yield Improved q4->end Yes a4_yes Yes a4_no No sol4->q4

Caption: A decision tree for troubleshooting low Pasakbumin B yield.

Generalized Pasakbumin B Extraction and Purification Workflow

Extraction_Workflow raw_material E. longifolia Root Powder extraction Extraction (e.g., Maceration, UAE, MAE) with Ethanol raw_material->extraction filtration Filtration extraction->filtration concentration1 Concentration (Rotary Evaporation) filtration->concentration1 crude_extract Crude Ethanol Extract concentration1->crude_extract partitioning Solvent-Solvent Partitioning crude_extract->partitioning fractionation Fraction Collection (Ethyl Acetate Fraction) partitioning->fractionation concentration2 Concentration fractionation->concentration2 final_product Pasakbumin B Enriched Extract concentration2->final_product purification Further Purification (e.g., Column Chromatography) final_product->purification pure_pasakbumin_b Pure Pasakbumin B purification->pure_pasakbumin_b

Caption: A generalized workflow for Pasakbumin B extraction.

References

  • Quassinoids from the Roots of Eurycoma longifolia and Their Anti-Proliferation Activities. (n.d.). Molecules. Retrieved February 4, 2026, from [Link]

  • Representative HPLC chromatogram of Eurycoma longifolia extracts. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]

  • Characterization of Eurycoma longifolia (Tongkat Ali) Essential Oils Extracted by Microwave Assisted Extraction. (2017). International Journal of Pharmacognosy and Phytochemical Research. Retrieved February 4, 2026, from [Link]

  • Reverse Phase High Performance Liquid Chromatography for the Quantification of Eurycomanone in Eurycoma longifolia Jack (Simaroubaceae) Extracts and their Commercial Products. (2014). Tropical Journal of Pharmaceutical Research. Retrieved February 4, 2026, from [Link]

  • Detection and Quantification of Eurycomanone Levels in Tongkat Ali Herbal Products. (2016). Journal of Applied Sciences. Retrieved February 4, 2026, from [Link]

  • The Utilization of Pasak Bumi Plants (Eurycoma longifolia Jack.) as Traditional Medicine and Its Bioactivity. (2021). Eureka Herba Indonesia. Retrieved February 4, 2026, from [Link]

  • Seed morphology and germination of pasak bumi (Eurycoma longifolia). (2020). IOP Conference Series: Earth and Environmental Science. Retrieved February 4, 2026, from [Link]

  • Climatic Zones for Stability Studies. (n.d.). Pharmaguideline. Retrieved February 4, 2026, from [Link]

  • Effect of Eurycoma longifolia water extract (Physta®) on menopausal quality of life and mood states. (2023). World Journal of Clinical Cases. Retrieved February 4, 2026, from [Link]

  • Identification and authentication of Eurycoma longifolia root extract from Zingiber officinale rhizome using FTIR spectroscopy and chemometrics. (2021). Indonesian Journal of Chemical and Pharmaceutical Analysis. Retrieved February 4, 2026, from [Link]

  • Ensuring Consumer Safety: Molecular Authentication of Eurycoma longifolia Derivative Products in the Wood Science and Technology Industry. (2022). Journal of the Korean Wood Science and Technology. Retrieved February 4, 2026, from [Link]

  • Review on a Traditional Herbal Medicine, Eurycoma longifolia Jack (Tongkat Ali): Its Traditional Uses, Chemistry, Evidence-Based Pharmacology and Toxicology. (2016). Molecules. Retrieved February 4, 2026, from [Link]

  • LC-MS-based Metabolomics of Medicinal Plants. (2015). ResearchGate. Retrieved February 4, 2026, from [Link]

  • The composition and diversity of plant species in pasak bumi's (Eurycoma longifolia) habitat in Batang Lubu Sutam Forest, North Sumatra, Indonesia. (2019). Biodiversitas Journal of Biological Diversity. Retrieved February 4, 2026, from [Link]

  • The extraction process of Pasak Bumi. (2019). ResearchGate. Retrieved February 4, 2026, from [Link]

  • Integrated LC-MS/MS system for plant metabolomics. (2014). Frontiers in Bioengineering and Biotechnology. Retrieved February 4, 2026, from [Link]

  • Identification of early quassinoid biosynthesis in the invasive tree of heaven (Ailanthus altissima) confirms evolutionary origin from protolimonoids. (2022). Frontiers in Plant Science. Retrieved February 4, 2026, from [Link]

  • Recent Syntheses and Biological Profiling of Quassinoids. (2015). Tetrahedron. Retrieved February 4, 2026, from [Link]

  • ASEAN Guideline on Stability Study of Drug Product. (2005). Food and Drug Administration. Retrieved February 4, 2026, from [Link]

  • Qualitative and quantitative analysis of agar in edible bird's nest and related products based on a daughter oligosaccharide-marker approach using LC-QTOF-MS. (2022). Food Control. Retrieved February 4, 2026, from [Link]

  • Current model for quassinoid biosynthesis, highlighting the shared... (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]

  • Metabolite identification and quantitation in LC-MS/MS-based metabolomics. (2013). Analytical and Bioanalytical Chemistry. Retrieved February 4, 2026, from [Link]

  • Mass spectrometry as a quantitative tool in plant metabolomics. (2015). Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences. Retrieved February 4, 2026, from [Link]

  • Biologically active quassinoids and their chemistry: potential leads for drug design. (2009). Medicinal Research Reviews. Retrieved February 4, 2026, from [Link]

Sources

Removing chlorophyll interference in Pasakbumin B analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for scientists and researchers analyzing Pasakbumin B from Eurycoma longifolia extracts. This guide provides in-depth troubleshooting advice and validated protocols to address a critical challenge in the analytical workflow: interference from co-extracted chlorophyll. Our approach is built on explaining the fundamental chemistry of the problem to empower you to make informed decisions in your method development.

Part 1: Understanding the Core Problem: Physicochemical & Spectral Divergence

The primary challenge in accurately quantifying Pasakbumin B in crude or semi-purified plant extracts is the co-extraction of highly abundant chlorophylls. These pigments can clog HPLC columns, co-elute with target analytes, and cause significant ion suppression in mass spectrometry[1]. Successful separation is rooted in exploiting the distinct physicochemical properties of these molecules.

Pasakbumin B is a C20 quassinoid, a class of compounds known for their structural complexity and biological activity[2]. It is characterized by a relatively polar nature, exhibiting high aqueous solubility across a range of pH values[3].

Chlorophylls (primarily a and b), conversely, are defined by a dual structure: a polar porphyrin head and a long, non-polar phytol tail. This lipophilic tail makes the overall molecule highly soluble in non-polar organic solvents like hexane and petroleum ether, and less soluble in polar solvents[4][5]. Chlorophyll b is slightly more polar than chlorophyll a due to the presence of a carbonyl group, but both are significantly less polar than Pasakbumin B[6][7].

This fundamental difference in polarity is the key to their separation.

Table 1: Comparative Properties of Pasakbumin B and Chlorophyll a

PropertyPasakbumin BChlorophyll aRationale for Separation
Class QuassinoidPorphyrinDifferent core structures lead to different chemical behaviors.
Polarity Relatively Polar / HydrophilicLargely Non-Polar / LipophilicThis is the primary basis for separation using partitioning or phase-based chromatography.
Aqueous Solubility High at pH 5.4 and 7.4[3]LowCan be kept in an aqueous/polar organic phase while chlorophyll is removed with a non-polar solvent.
Organic Solubility Soluble in methanol, DMSO[8][9]Highly soluble in hexane, acetone, ether, chloroform[4][5]Allows for selective extraction of chlorophyll into a non-polar solvent.
UV λmax (approx.) ~243 nm[9]~430 nm and ~662 nmWhile λmax values differ, chlorophyll's broad absorbance can still cause baseline interference.
Part 2: Frequently Asked Questions & Troubleshooting Guides

This section addresses common issues in a practical Q&A format, providing both immediate solutions and the scientific reasoning behind them.

FAQ 1: My chromatogram shows a large, green-tinged peak overlapping with my Pasakbumin B standard. How can I definitively identify it as chlorophyll?

Answer: This is a classic sign of chlorophyll interference. While the green color of the extract is a strong indicator, definitive identification on your HPLC system can be achieved by leveraging a Photodiode Array (PDA) detector.

  • Expert Insight: A PDA detector acquires the full UV-Vis spectrum for every point in your chromatogram. Pasakbumin B has a distinct absorbance maximum around 243 nm[9]. Chlorophylls, however, have two characteristic, high-intensity absorbance regions: the "Soret" band in the blue region (~430 nm for chlorophyll a, ~454 nm for chlorophyll b) and the "Q" band in the red region (~662 nm for chlorophyll a, ~642 nm for chlorophyll b)[5][10].

  • Troubleshooting Protocol:

    • Run your sample on the HPLC-PDA system.

    • Click on the apex of the interfering peak in your chromatogram (monitored at 243 nm).

    • View the full UV-Vis spectrum for that peak.

    • If you see strong absorbance maxima near 430 nm and 660 nm, you can confidently identify the interference as chlorophyll.

FAQ 2: What is the simplest, most direct method to remove the majority of chlorophyll before I inject my sample?

Answer: For initial cleanup, Liquid-Liquid Extraction (LLE) , also known as solvent partitioning, is the most straightforward and cost-effective method. It exploits the significant polarity difference between Pasakbumin B and chlorophyll.

  • Causality: The principle is "like dissolves like." You will use two immiscible solvents: a polar solvent system to dissolve your Pasakbumin B and a non-polar solvent to selectively extract the lipophilic chlorophyll. A common and effective choice is a partitioning between aqueous methanol (or acetonitrile) and hexane[4][11]. The highly non-polar hexane readily dissolves the chlorophyll, pulling it out of the sample matrix, while the more polar Pasakbumin B remains in the aqueous methanol layer.

  • Dissolution: Reconstitute your dried plant extract in 50-70% methanol in water (e.g., 10 mg of extract in 2 mL of 70% MeOH).

  • Partitioning: Transfer the solution to a separation funnel or a centrifuge tube. Add an equal volume of n-hexane (e.g., 2 mL).

  • Mixing: Cap and vortex vigorously for 1-2 minutes. Allow the layers to fully separate. The upper hexane layer will be intensely green, while the lower aqueous methanol layer should be significantly lighter in color.

  • Collection: Carefully collect the lower aqueous methanol layer containing Pasakbumin B.

  • Repeat (Optional): For extracts with very high chlorophyll content, repeat the hexane wash (steps 2-4) on the collected aqueous layer until the hexane layer is nearly colorless.

  • Preparation for Injection: The collected aqueous methanol fraction can be directly injected into a reverse-phase HPLC system or dried down and reconstituted in your mobile phase.

LLE_Workflow cluster_start Step 1: Initial Sample cluster_process Step 2: Partitioning cluster_end Step 3: Collection Start Crude Extract in 70% Aqueous Methanol Mix Add equal volume of Hexane. Vortex for 1-2 minutes. Start->Mix Transfer to tube Separate Allow Phases to Separate Mix->Separate Hexane Upper Hexane Phase (Contains Chlorophyll) [DISCARD] Separate->Hexane Non-Polar Aqueous Lower Aqueous MeOH Phase (Contains Pasakbumin B) [ANALYZE] Separate->Aqueous Polar

Fig 1. Liquid-Liquid Extraction (LLE) workflow for chlorophyll removal.
FAQ 3: LLE removed some color, but my baseline is still noisy. What is a more robust cleanup method?

Answer: When LLE is insufficient, Solid-Phase Extraction (SPE) is the next logical step. SPE provides a much more efficient and selective cleanup, leading to a cleaner extract and better analytical results[1][12]. Commercial SPE cartridges designed for chlorophyll removal are also available[13].

  • Expert Insight: Reverse-phase SPE (e.g., using a C18 or HLB cartridge) is ideal for this application. The stationary phase is non-polar, and it retains molecules from a polar solution based on their hydrophobicity. Since chlorophyll is much more non-polar than Pasakbumin B, we can design a wash step that removes chlorophyll while leaving Pasakbumin B bound to the sorbent. A final, stronger solvent is then used to elute the purified Pasakbumin B. A protocol using HLB (Hydrophilic-Lipophilic Balanced) cartridges has been shown to effectively remove up to 85% of chlorophylls[14].

  • Cartridge Conditioning: Pass 1-2 cartridge volumes of methanol through the SPE cartridge, followed by 1-2 volumes of water. Do not let the sorbent bed go dry. This activates the C18 chains.

  • Sample Loading: Load your extract (dissolved in a polar solvent like water or 10% methanol). Load slowly (1-2 drops/second) to ensure proper interaction with the sorbent.

  • Wash Step (Chlorophyll Removal): This is the critical step. Wash the cartridge with a solvent that is strong enough to elute the weakly-retained chlorophyll but weak enough to leave the Pasakbumin B bound. Start with 2-3 volumes of a 40-50% methanol/water solution. You should see the green band of chlorophyll washing off the cartridge.

  • Elution (Pasakbumin B Collection): Elute your target analyte with a strong, non-polar solvent. Use 1-2 volumes of 90-100% methanol or acetonitrile. Collect this fraction for analysis.

  • Final Prep: The collected eluate can be evaporated and reconstituted in the mobile phase for HPLC injection.

Fig 2. General workflow for chlorophyll removal using reverse-phase SPE.

Table 2: Guide to Common Reverse-Phase SPE Sorbents

SorbentTypeMechanismBest For
C18 (Octadecyl) Silica-basedStrong hydrophobic interactions.Retaining non-polar to moderately polar compounds from aqueous solutions. Standard choice for general purpose cleanup.
HLB PolymericHydrophilic-Lipophilic Balanced.Excellent retention for a wide range of compounds (polar to non-polar). High capacity and stable across a wide pH range. A very robust choice[1][14].
C8 (Octyl) Silica-basedLess retentive than C18.Good for retaining strongly hydrophobic compounds that might be difficult to elute from C18.
FAQ 4: Can I avoid sample prep and just optimize my HPLC method to separate Pasakbumin B from chlorophyll?

Answer: While possible, it is generally not recommended to rely solely on analytical chromatography for removing high concentrations of chlorophyll. Injecting crude, green extracts can shorten column life and lead to system contamination[1]. However, optimizing your HPLC method is a crucial part of analysis, especially after initial cleanup.

  • Expert Insight: HPLC separation of plant pigments is a well-established field[15][16][17]. The goal is to manipulate the mobile phase and/or stationary phase to maximize the resolution between your analyte and the interfering peaks.

    • Gradient Optimization: A slower, shallower gradient (e.g., increasing the organic phase by 1-2% per minute) can significantly improve the separation between closely eluting peaks.

    • Solvent Choice: Using different organic modifiers (e.g., acetonitrile vs. methanol) can alter selectivity. Acetonitrile is a stronger solvent and often provides sharper peaks.

    • Column Chemistry: If co-elution persists on a standard C18 column, consider a column with a different selectivity, such as a Phenyl-Hexyl or a Polar-Embedded phase. These can offer different interactions with the analytes.

    • Wavelength Selection: As a final check, ensure you are monitoring at the λmax of Pasakbumin B (~243 nm)[9], where chlorophyll absorbance is much lower than at its own Soret band maximum. This minimizes the contribution of the chlorophyll peak to your chromatogram but does not eliminate the underlying physical interference.

Part 3: Method Validation and Verification

A cleanup protocol is only effective if it is validated. You must ensure that you are successfully removing the interference without losing your target analyte.

  • Confirm Removal: After your cleanup protocol (LLE or SPE), collect the waste fraction (the hexane layer or the SPE wash fraction). Inject this fraction into your HPLC. You should see a large chlorophyll peak and little to no Pasakbumin B, confirming your method is selectively removing the interference.

  • Calculate Recovery: To ensure you are not losing your analyte, perform a recovery experiment.

    • Spike a known concentration of a Pasakbumin B standard into a blank matrix (a plant extract known not to contain Pasakbumin B).

    • Process one spiked sample through your entire cleanup protocol.

    • Process a second spiked sample by simply diluting it to the final concentration (no cleanup).

    • Compare the peak area of the processed sample to the unprocessed sample. A recovery of 85-115% is typically considered acceptable for bioanalytical methods.

By combining a fundamental understanding of the molecules with systematic troubleshooting, you can develop a robust and reliable method for the accurate analysis of Pasakbumin B, free from the pervasive interference of chlorophyll.

References
  • Unacademy. (n.d.). Chlorophyll A And Chlorophyll B. Retrieved from [Link]

  • Hubert, J., Nuzillard, J. M., & Renault, J. H. (2017). Selective Chlorophyll Removal Method to “Degreen” Botanical Extracts. Planta Medica, 83(12/13), 1046–1053. Available at: [Link]

  • Commisso, M., et al. (2022). A practical and easy-to-scale protocol for removing chlorophylls from leaf extracts. Applications in Plant Sciences, 10(2), e11471. Available at: [Link]

  • Istrati, D. I., et al. (2020). Separation and Purification of Plant Extracts by Removal of Chlorophyll, Xanthophylls and Pigments using Mineral Adsorbents in Liquid Chromatography (CLS). Journal of Pharmaceutical and Medicinal Chemistry, 4(1). Available at: [Link]

  • Hubbard, K. (2021). At home chlorophyll extractions and dilution series. YouTube. Available at: [Link]

  • Barczak, M., et al. (2024). Selective Removal of Chlorophyll and Isolation of Lutein from Plant Extracts Using Magnetic Solid Phase Extraction with Iron Oxide Nanoparticles. Materials, 17(6), 1276. Available at: [Link]

  • Wright, S. W., et al. (1991). Improved HPLC method for the analysis of chlorophylls and carotenoids from marine phytoplankton. Marine Ecology Progress Series, 77, 183-196. Available at: [Link]

  • ResearchGate. (n.d.). UV-Vis spectroscopy of Chlorophyll b (Chl b). Available at: [Link]

  • Rehman, S. U., et al. (2016). Review on a Traditional Herbal Medicine, Eurycoma longifolia Jack (Tongkat Ali): Its Traditional Uses, Chemistry, Evidence-Based Pharmacology and Toxicology. Molecules, 21(3), 331. Available at: [Link]

  • Wikipedia. (n.d.). Chlorophyll b. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-vis spectra of chlorophyll b (8), bacteriochlorophylls b (9), and chlorophyll a (10). Available at: [Link]

  • Wiley Online Library. (2022). A practical and easy-to-scale protocol for removing chlorophylls from leaf extracts. Applications in Plant Sciences. Available at: [Link]

  • Rohman, A., et al. (2019). Identification and authentication of Eurycoma longifolia root extract from Zingiber officinale rhizome using FTIR spectroscopy and chemometrics. Indonesian Journal of Pharmacy, 30(4), 264-272. Available at: [Link]

  • ResearchGate. (n.d.). How do I remove chlorophyll part from leaf extract in simple way without affecting concentrations, structural deformation of other phytochemicals?. Retrieved from [Link]

  • ResearchGate. (1991). Improved HPLC method for the analysis of chlorophylls and carotenoids from marine phytoplankton. Available at: [Link]

  • ResearchGate. (n.d.). How can I remove chlorophyll from leaf extract?. Retrieved from [Link]

  • Low, B. S., et al. (2013). Bioavailability of Eurycomanone in Its Pure Form and in a Standardised Eurycoma longifolia Water Extract. Journal of Biomedical Science and Engineering, 6(8), 869-876. Available at: [Link]

  • Encyclopedia.pub. (2022). Separation of Chlorophylls and Chlorophyllins in Food Products. Available at: [Link]

  • ResearchGate. (2020). Chemical Composition of Eurycoma longifolia (Tongkat Ali) and the Quality Control of its Herbal Medicinal Products. Available at: [Link]

  • ResearchGate. (n.d.). Chlorophyll (A), pheophytin (B) and chlorophyllide (C) structures. Available at: [Link]

  • BYJU'S. (2021). Difference Between Chlorophyll A And Chlorophyll B. Retrieved from [Link]

  • Mingmuang, J., et al. (2018). Quantitative Analysis of Eurycomanone in Eurycoma longjifolia Jack (Root) by High Performance Liquid Chromatography (HPLC). Journal of Thai Traditional and Alternative Medicine, 16(1), 28-38. Available at: [Link]

Sources

Purification strategies for Pasakbumin B from crude extracts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of Pasakbumin B from crude Eurycoma longifolia extracts. This document is designed for researchers, scientists, and drug development professionals engaged in the isolation of this promising bioactive quassinoid. My goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your purification strategy effectively.

Section 1: Understanding the Molecule and the Matrix

Before diving into purification, understanding your target molecule and its environment is critical. Pasakbumin B is a C20 quassinoid, a class of highly oxygenated and structurally complex degraded triterpenoids.[1][2] It is found in the roots of Eurycoma longifolia (Tongkat Ali), a plant rich in a diverse array of phytochemicals including other quassinoids, alkaloids, saponins, and triterpenes.[3][4] This complex matrix presents the primary challenge in isolating Pasakbumin B to a high degree of purity.

Table 1: Key Properties of Pasakbumin B
PropertyValueSource
Molecular FormulaC₂₀H₂₄O₁₀[5]
Molecular Weight424.4 g/mol [5]
Chemical ClassC20 Quassinoid Diterpenoid[1][6]
Plant SourceEurycoma longifolia (roots)[3][7]
Key Structural FeaturesHighly oxygenated, contains lactone and multiple hydroxyl groups, contributing to its polarity.[2][5]
Reported BioactivityAnti-ulcer, Cytotoxic[4]

The high number of oxygen-containing functional groups makes Pasakbumin B a relatively polar molecule. This is a key piece of information that will govern our choice of extraction and chromatography solvents.

Section 2: General Purification Workflow

The purification of Pasakbumin B is a multi-step process designed to systematically remove impurities based on their physicochemical properties, primarily polarity. The overall strategy involves an initial extraction, followed by solvent partitioning to create enriched fractions, and concluding with chromatographic separations for final purification.

PasakbuminB_Purification_Workflow cluster_0 Phase 1: Extraction & Initial Fractionation cluster_1 Phase 2: Solvent Partitioning cluster_2 Phase 3: Chromatographic Purification Start Dried, Powdered E. longifolia Roots CrudeExtract Crude Ethanolic Extract Start->CrudeExtract 95% EtOH Extraction Partitioning Liquid-Liquid Partitioning (Water Suspension) CrudeExtract->Partitioning Suspend in H₂O PetEther Petroleum Ether Fraction (Lipids) Partitioning->PetEther Defatting EtOAc Ethyl Acetate Fraction (Quassinoid-rich) Partitioning->EtOAc Target Fraction nBuOH n-Butanol Fraction (Polar Glycosides) Partitioning->nBuOH Further Partitioning Aq Aqueous Residue Partitioning->Aq FlashChrom Silica Gel Flash Chromatography EtOAc->FlashChrom Concentrate & Load Fractions Collect & Analyze Fractions (TLC/HPLC) FlashChrom->Fractions SemiPrep Semi-Preparative HPLC (Optional) Fractions->SemiPrep Pool & Concentrate Impure Fractions PureCompound Pure Pasakbumin B (>95%) Fractions->PureCompound Pool & Evaporate Pure Fractions SemiPrep->PureCompound

Caption: General workflow for Pasakbumin B purification.

Section 3: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: Very low yield of crude extract after initial solvent extraction.

  • Potential Cause 1: Inefficient Extraction. The solvent may not have sufficiently penetrated the plant material, or the extraction time may have been too short.

  • Solution 1: Ensure the root material is finely powdered to maximize surface area. For ethanolic extraction, consider increasing the number of extraction cycles (e.g., repeating the extraction 3-5 times with fresh solvent) or increasing the extraction time.[7] Ultrasonic-assisted extraction can also significantly improve efficiency and reduce extraction time.[8]

  • Potential Cause 2: Improper Solvent Choice. While ethanol is commonly used, the specific phytochemical profile of your plant material might warrant a different approach.

  • Solution 2: For quassinoids, 95% ethanol is a robust choice as it extracts a broad range of compounds.[7] However, if yields remain low, ensure the solvent quality is high and consider a pre-extraction wash with a non-polar solvent like hexane to remove lipids that might hinder the extraction of target compounds.

Issue 2: My target compound, Pasakbumin B, is not partitioning into the ethyl acetate layer.

  • Potential Cause 1: Incorrect pH of the Aqueous Suspension. The polarity and, therefore, the partitioning behavior of some natural products can be pH-dependent. While Pasakbumin B is not strongly acidic or basic, extreme pH values can affect the stability of the compound and the overall partitioning of other components, which can indirectly affect Pasakbumin B's behavior.

  • Solution 1: Ensure the water used to suspend the crude extract is neutral (pH ~7.0). Avoid using highly acidic or basic water unless a specific protocol calls for it.

  • Potential Cause 2: Emulsion Formation. High concentrations of saponins and other amphiphilic molecules in E. longifolia extracts can lead to the formation of a stable emulsion between the aqueous and organic layers, trapping your compound of interest.[9]

  • Solution 2: To break an emulsion, try adding a saturated brine solution (NaCl in water), which increases the polarity of the aqueous phase and can help force the separation of layers. Gentle centrifugation of the separatory funnel contents can also be effective. In subsequent attempts, use more gentle inversions for mixing rather than vigorous shaking.

Issue 3: Poor separation during silica gel column chromatography; all my fractions are mixed.

  • Potential Cause 1: Improper Solvent System Selection. The polarity of your eluent may be too high, causing all compounds, including Pasakbumin B, to elute quickly with the solvent front. Conversely, if it's too low, the compound may not move at all.

  • Solution 1: Always develop your solvent system using Thin Layer Chromatography (TLC) first. Aim for a solvent system that gives your target compound (Pasakbumin B) an Rf value of approximately 0.25-0.35. This generally provides the best resolution in column chromatography. A common starting point for quassinoids is a gradient of chloroform-methanol or ethyl acetate-hexane.

  • Potential Cause 2: Column Overloading. Loading too much crude material onto the column is a primary cause of poor separation.

  • Solution 2: A general rule of thumb is to load a mass of crude extract that is 1-2% of the mass of the silica gel (e.g., 1-2 g of extract for 100 g of silica). If your extract is particularly complex, you may need to reduce this to 0.5%.

  • Potential Cause 3: Compound Degradation on Silica. Silica gel is slightly acidic and can cause degradation of sensitive compounds.[10]

  • Solution 3: Perform a stability test by spotting your extract on a TLC plate, letting it sit for an hour, and then developing it. If you see new spots or streaking that wasn't there initially, your compound may be degrading.[10] In this case, you can try using deactivated silica (by adding 1-2% triethylamine to your eluent) or switching to a different stationary phase like alumina.[10]

Issue 4: I see a peak on my HPLC, but I'm not sure if it's Pasakbumin B.

  • Potential Cause: Lack of a Reference Standard or Insufficient Analytical Data. HPLC retention time alone is not sufficient for positive identification.

  • Solution: The most reliable method for identification is Liquid Chromatography-Mass Spectrometry (LC-MS).[11] The mass spectrometer can provide the molecular weight of the compound in your peak. For Pasakbumin B, you would look for an ion corresponding to its molecular weight (e.g., [M+H]⁺ at m/z 425.14 or [M+Na]⁺ at m/z 447.12).[5] Final confirmation requires obtaining a purified reference standard for comparison of retention time and mass spectra, and for definitive structural elucidation, NMR spectroscopy would be necessary.

Section 4: Frequently Asked Questions (FAQs)

Q1: What is the best way to prepare the crude extract for column chromatography?

A1: After evaporating your enriched fraction (typically the ethyl acetate fraction), you should perform a "dry loading". Dissolve your extract in a minimal amount of a strong solvent (like methanol or dichloromethane). Add a small amount of silica gel (2-3 times the weight of your extract) to this solution and then evaporate the solvent completely using a rotary evaporator. This results in your extract being adsorbed onto the silica powder. This powder can then be carefully loaded onto the top of your packed column, which prevents band broadening and improves separation.[12]

Q2: What kind of HPLC column and mobile phase is suitable for analyzing Pasakbumin B?

A2: A reverse-phase C18 column is the standard choice for analyzing quassinoids.[13] A typical mobile phase would consist of a gradient elution using water (A) and acetonitrile or methanol (B), often with a small amount of acid (e.g., 0.1% formic acid) added to both solvents to improve peak shape. A gradient running from ~20% B to 80% B over 20-30 minutes should provide good separation for analysis.

Q3: How can I store my purified Pasakbumin B to prevent degradation?

A3: As a complex polyhydroxylated compound, Pasakbumin B is susceptible to degradation by heat, light, and oxidation. Once purified and the solvent is removed, it should be stored as a solid in a tightly sealed vial, preferably under an inert atmosphere (nitrogen or argon), and kept at low temperatures (-20°C or -80°C) for long-term storage.

Q4: My final product looks pure by HPLC, but the yield is very low. What are the most likely loss points?

A4: Significant losses can occur at several stages. The most common are:

  • Incomplete Partitioning: Some of your target compound may remain in the aqueous or n-butanol fractions. Analyze these fractions by TLC or HPLC to confirm.

  • Irreversible Adsorption: A portion of the compound may bind irreversibly to the silica gel column, especially if highly active sites are present.

  • Multiple Chromatographic Steps: Each purification step will inevitably lead to some loss of material. Pooling fractions with lower purity for re-chromatography can improve overall yield compared to discarding them.

Section 5: Key Experimental Protocols

Protocol 1: Liquid-Liquid Partitioning of Crude Extract

This protocol is based on methodologies frequently used for the fractionation of E. longifolia extracts.[7][14]

  • Preparation: Take your dried crude ethanolic extract and suspend it in deionized water (e.g., 10 g of extract in 200 mL of water). Stir until fully dispersed.

  • Defatting: Transfer the aqueous suspension to a separatory funnel. Add an equal volume of petroleum ether or hexane. Invert the funnel gently 15-20 times, releasing pressure frequently. Allow the layers to separate and drain the lower aqueous layer. Repeat this step 2-3 times to thoroughly remove non-polar lipids. Discard the non-polar organic fractions.

  • Ethyl Acetate Extraction: To the remaining aqueous layer, add an equal volume of ethyl acetate. Mix by gentle inversion as before. Allow the layers to separate and collect the upper ethyl acetate layer. Repeat this extraction 3-5 times, pooling all the ethyl acetate fractions. This fraction is expected to be enriched with Pasakbumin B.[7]

  • n-Butanol Extraction: (Optional) To the remaining aqueous layer, you can subsequently perform an extraction with n-butanol to isolate more polar compounds like saponins.[7]

  • Drying and Concentration: Dry the pooled ethyl acetate fraction over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure using a rotary evaporator to yield the enriched quassinoid fraction.

Protocol 2: Silica Gel Flash Chromatography
  • Column Packing: Select a column of appropriate size. Pack it with silica gel (e.g., 230-400 mesh) using a slurry method with your initial, low-polarity mobile phase (e.g., 100% ethyl acetate or an ethyl acetate/hexane mixture). Ensure the packed bed is stable and free of cracks or air bubbles.[12]

  • Sample Loading: Prepare your enriched extract for dry loading as described in FAQ Q1. Carefully add the dried powder containing your sample to the top of the packed silica bed, creating a thin, uniform layer. Gently add a thin layer of sand on top to protect the sample layer.

  • Elution: Begin elution with your starting solvent system. Collect fractions of a consistent volume.

  • Gradient Elution: Gradually increase the polarity of the mobile phase according to a pre-determined gradient. An example gradient for separating quassinoids might be increasing the percentage of methanol in an ethyl acetate base.

    Table 2: Example Solvent Gradient for Flash Chromatography
StepSolvent System (e.g., Ethyl Acetate:Methanol)VolumePurpose
1100:02 x Column Volumes (CV)Elute non-polar impurities
298:25 x CVBegin eluting less polar compounds
395:55 x CVElute compounds of intermediate polarity (Pasakbumin B may elute here)
490:105 x CVElute more polar compounds
580:203 x CVColumn Wash - Elute highly polar compounds
  • Fraction Analysis: Monitor the collected fractions using TLC. Spot every few fractions on a TLC plate, develop in a suitable solvent system, and visualize (e.g., under UV light or by staining).

  • Pooling and Evaporation: Combine the fractions that contain your pure compound, as determined by TLC/HPLC analysis, and evaporate the solvent to obtain purified Pasakbumin B.

References

  • Saponins Rich Fractions From Eurycoma longifolia Extract.
  • Quassinoids from the Roots of Eurycoma longifolia and Their Anti-Prolifer
  • Eurycoma longifolia (Jack) Improves Serum Total Testosterone in Men: A Systematic Review and Meta-Analysis of Clinical Trials. MDPI.
  • Purification: Troubleshooting Flash Column Chromatography. University of Rochester Department of Chemistry.
  • Reinvestigation of the chemical constituents of Eurycoma longifolia. Request PDF.
  • Chemical structures of various biological active constituents
  • Review on a Traditional Herbal Medicine, Eurycoma longifolia Jack (Tongkat Ali): Its Traditional Uses, Chemistry, Evidence-Based Pharmacology and Toxicology. PMC.
  • Eurycomanone (Pasakbumin A) | PDE Inhibitor. MedchemExpress.com.
  • Pasakbumin B | C20H24O10 | CID 49798943. PubChem - NIH.
  • Identification and quantification of the phosphorylated ovalbumin by high resolution mass spectrometry under dry-heating tre
  • Quassinoids from the Roots of Eurycoma longifolia and Their Anti-Prolifer
  • A Quassinoid Diterpenoid Eurycomanone from Eurycoma longifolia Jack Exerts Anti-Cancer Effect through Autophagy Inhibition. MDPI.
  • (PDF) Quassinoids.
  • CN103408564B - The extraction and purification process of eurycomanone in Tongkat Ali plant.
  • Analytical Methods for Quantification of Drug Metabolites in Biological Samples. Open Research Library.
  • The toxicity of some quassinoids
  • Identification, quantification and nutraceutical evaluation of the extracts from Arnebia benthamii roots of Himalayan regions of J&K, India. NIH.
  • Tips and Tricks for the Lab: Column Troubleshooting and Altern
  • A Multifaceted Review of Eurycoma longifolia Nutraceutical Bioactives: Production, Extraction, and Analysis in Drugs and Biofluids. ACS Omega.

Sources

Validation & Comparative

Navigating the Quassinoid Maze: A Comparative Guide to Pasakbumin B in Eurycoma longifolia and Its Bioactive Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a technical comparison of Pasakbumin B, a significant quassinoid found in the roots of Eurycoma longifolia (Tongkat Ali). In the pursuit of novel therapeutics, understanding the nuanced variations in bioactive compound concentrations is paramount. Here, we delve into the correlation between Pasakbumin B content and the age of the E. longifolia root, a critical factor for standardization and efficacy. Furthermore, we present a comparative analysis of Pasakbumin B against other major quassinoids from the same plant and leading alternative herbal extracts with similar purported bioactivities.

The Enigma of Root Age and Pasakbumin B Content: An Unresolved Correlation

The concentration of secondary metabolites in medicinal plants is often intrinsically linked to the plant's developmental stage. While it is a widely accepted principle that the phytochemical profile of Eurycoma longifolia roots changes with age, direct quantitative data correlating Pasakbumin B content specifically with root age remains scarce in publicly available scientific literature.

One study employing ¹H-NMR-based metabolomics on E. longifolia roots of varying ages successfully identified distinct metabolic profiles, indicating that the chemical composition is indeed age-dependent[1]. However, this study did not quantify individual quassinoids. Research has more frequently focused on eurycomanone as the primary biomarker for standardization. For instance, one study noted that the eurycomanone content was higher in 5-year-old roots compared to those from 6 to 7-year-old plants, suggesting an optimal harvesting period for maximizing the yield of this particular quassinoid[2].

The lack of specific data for Pasakbumin B presents a significant challenge for researchers and manufacturers aiming to produce standardized extracts with consistent therapeutic efficacy. This highlights a critical area for future research to establish a clear relationship between root age and the concentration of this potentially valuable bioactive compound. The commercial harvesting of E. longifolia roots typically occurs after 4 to 7 years of cultivation, a practice that likely influences the quassinoid profile of commercial products[3].

Quantifying Quassinoids: A Methodological Overview

The analysis of Pasakbumin B and other quassinoids in E. longifolia root extracts is predominantly achieved through high-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection. These methods allow for the separation, identification, and quantification of individual compounds within a complex plant matrix.

Experimental Protocol: A Generalized HPLC-UV Method for Quassinoid Profiling
  • Sample Preparation:

    • Dried and powdered E. longifolia root material is subjected to solvent extraction, typically with methanol or a methanol-water mixture.

    • Techniques such as maceration, sonication, or Soxhlet extraction are employed to maximize the recovery of quassinoids.

    • The crude extract is then filtered and may undergo a solid-phase extraction (SPE) clean-up step to remove interfering substances.

  • Chromatographic Separation:

    • A C18 reversed-phase column is commonly used for the separation of quassinoids.

    • The mobile phase usually consists of a gradient of water and an organic solvent, such as acetonitrile or methanol, often with a small percentage of acid (e.g., formic acid or acetic acid) to improve peak shape.

  • Detection and Quantification:

    • A UV detector set at a wavelength between 235-254 nm is typically used for the detection of quassinoids.

    • Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from certified reference standards of Pasakbumin B and other relevant quassinoids.

dot graph "Quassinoid_Quantification_Workflow" { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

subgraph "cluster_SamplePrep" { label = "Sample Preparation"; style=filled; color="#E8F0FE"; "Root_Material" [label="Dried E. longifolia Root"]; "Extraction" [label="Solvent Extraction (Methanol/Water)"]; "Filtration" [label="Filtration"]; "SPE_Cleanup" [label="Solid-Phase Extraction (SPE)"]; "Root_Material" -> "Extraction" -> "Filtration" -> "SPE_Cleanup"; }

subgraph "cluster_HPLC" { label = "HPLC Analysis"; style=filled; color="#E6F4EA"; "HPLC_System" [label="HPLC System\n(C18 Column)"]; "UV_Detector" [label="UV Detector\n(235-254 nm)"]; "HPLC_System" -> "UV_Detector"; }

subgraph "cluster_DataAnalysis" { label = "Data Analysis"; style=filled; color="#FEF7E0"; "Chromatogram" [label="Chromatogram"]; "Quantification" [label="Quantification vs. Standards"]; "Chromatogram" -> "Quantification"; }

"SPE_Cleanup" -> "HPLC_System" [label="Inject Sample"]; "UV_Detector" -> "Chromatogram"; } Caption: A generalized workflow for the quantification of quassinoids in E. longifolia root extracts.

Pasakbumin B in Context: A Comparative Look at E. longifolia Quassinoids

While the focus of this guide is Pasakbumin B, its therapeutic potential must be considered alongside other major quassinoids present in E. longifolia root. Eurycomanone, in particular, has been extensively studied and is often considered the primary bioactive marker.

QuassinoidReported BioactivitiesKey Findings
Pasakbumin B Anti-malarial, Anti-ulcerDemonstrated potent activity against resistant Plasmodium falciparum clones.[4] Exhibited anti-ulcer properties in research models.[5]
Eurycomanone Testosterone-boosting, Anti-cancer, Anti-malarial, AphrodisiacIncreases testosterone production by inhibiting aromatase and phosphodiesterase.[5] Shows cytotoxic effects against various cancer cell lines.[5][6] Possesses significant anti-malarial properties.[6] Widely recognized for its aphrodisiac effects.[6][7]
Eurycomanol Testosterone-boostingContributes to the overall androgenic effects of E. longifolia extracts.
Longilactone Anti-cancerExhibits cytotoxic activity against human cancer cell lines.

Causality in Experimental Choices: The frequent selection of eurycomanone as a primary biomarker in research is due to its relative abundance in the root and its well-documented, potent bioactivities, particularly its effects on testosterone levels. This has led to a more extensive body of research on eurycomanone compared to Pasakbumin B and other quassinoids.

Beyond Tongkat Ali: A Comparative Analysis of Alternative Herbal Extracts

For researchers and drug development professionals exploring therapeutics for conditions such as hypogonadism and male infertility, it is crucial to evaluate the performance of E. longifolia extracts against other herbal alternatives.

dot graph "Comparative_Bioactives" { layout=neato; node [shape=ellipse, style=filled, fontcolor="#FFFFFF"]; edge [color="#5F6368"];

subgraph "cluster_EL" { label="Eurycoma longifolia"; style=filled; color="#E8F0FE"; "EL" [label="Eurycoma longifolia", fillcolor="#4285F4"]; "PasakbuminB" [label="Pasakbumin B", fillcolor="#34A853"]; "Eurycomanone" [label="Eurycomanone", fillcolor="#34A853"]; "EL" -- "PasakbuminB" [dir=none]; "EL" -- "Eurycomanone" [dir=none]; }

subgraph "cluster_Alternatives" { label="Alternative Herbals"; style=filled; color="#FCE8E6"; "TT" [label="Tribulus terrestris", fillcolor="#EA4335"]; "Protodioscin" [label="Protodioscin", fillcolor="#FBBC05"]; "Fenugreek" [label="Fenugreek", fillcolor="#EA4335"]; "Saponins" [label="Saponins", fillcolor="#FBBC05"]; "Ashwagandha" [label="Ashwagandha", fillcolor="#EA4335"]; "Withanolides" [label="Withanolides", fillcolor="#FBBC05"]; "TT" -- "Protodioscin" [dir=none]; "Fenugreek" -- "Saponins" [dir=none]; "Ashwagandha" -- "Withanolides" [dir=none]; }

"Eurycomanone" -> "Testosterone" [label=" Increases", color="#34A853"]; "Protodioscin" -> "Testosterone" [label=" May Increase*", color="#FBBC05"]; "Saponins" -> "Testosterone" [label=" May Increase", color="#FBBC05"]; "Withanolides" -> "Testosterone" [label=" Increases", color="#FBBC05"]; "Testosterone" [shape=egg, fillcolor="#202124"]; "PasakbuminB" -> "Anti-malarial" [label=" Active", color="#34A853"]; "Anti-malarial" [shape=egg, fillcolor="#202124"]; } Caption: Comparative relationship of bioactive compounds from E. longifolia and its alternatives to their purported effects. *Evidence for Tribulus terrestris is less robust.

Herbal ExtractKey Bioactive(s)Evidence for Testosterone EnhancementAdditional Notes
Eurycoma longifolia Quassinoids (Eurycomanone, Pasakbumin B)Strong evidence from multiple clinical trials demonstrating a significant increase in total and free testosterone levels, particularly in men with hypogonadism.Also exhibits anti-estrogenic effects and improves various parameters of sexual function.
Tribulus terrestris Saponins (Protodioscin)Evidence is mixed and less robust compared to E. longifolia. Some studies show a potential increase in libido, but the effect on testosterone levels is inconsistent.May improve erectile function through mechanisms other than direct testosterone enhancement.
Fenugreek (Trigonella foenum-graecum) SaponinsSome clinical evidence suggests it may help maintain or increase testosterone levels, possibly by inhibiting enzymes that convert testosterone to other hormones.Also reported to improve libido and exercise performance.
Ashwagandha (Withania somnifera) WithanolidesGrowing body of evidence from clinical trials indicates a significant increase in testosterone levels, along with improvements in muscle mass, strength, and sperm parameters.Known as an adaptogen, it also helps in reducing stress and cortisol levels, which can indirectly support healthy testosterone.

Trustworthiness of Protocols: The described HPLC methodology is a well-established and validated technique for the analysis of phytochemicals. Its reliability is ensured through the use of certified reference standards, proper system suitability tests, and validation of method parameters such as linearity, accuracy, and precision.

Conclusion and Future Directions

While Pasakbumin B is a noteworthy quassinoid in Eurycoma longifolia, the current body of scientific literature is insufficient to establish a definitive correlation between its concentration and the age of the plant's root. Eurycomanone remains the more extensively studied and reliable biomarker for the standardization of E. longifolia extracts.

For researchers and drug development professionals, this guide underscores the importance of comprehensive phytochemical profiling beyond a single marker. When comparing the efficacy of E. longifolia with its alternatives, it is evident that while several herbs show promise in modulating testosterone levels, E. longifolia and Ashwagandha currently have the most robust clinical support for this specific bioactivity.

Future research should prioritize longitudinal studies to quantify the accumulation of a broader range of quassinoids, including Pasakbumin B, in E. longifolia roots over time. This will be instrumental in optimizing harvesting practices and ensuring the consistent quality and efficacy of derived products.

References

  • Rehman, S. U., Choe, K., & Yoo, H. H. (2016). Review on a Traditional Herbal Medicine, Eurycoma longifolia Jack (Tongkat Ali): Its Traditional Uses, Chemistry, Evidence-Based Pharmacology and Toxicology. Molecules, 21(3), 331. [Link]

  • Bhat, R., & Karim, A. A. (2010). Tongkat Ali (Eurycoma longifolia Jack): a review on its ethnobotany and pharmacological importance. Fitoterapia, 81(7), 669-679. [Link]

  • Talbott, S. M., Talbott, J. A., George, A., & Pugh, M. (2013). Effect of Tongkat Ali on stress hormones and psychological mood state in moderately stressed subjects. Journal of the International Society of Sports Nutrition, 10(1), 28. [Link]

  • Khanam, Z., Wen, C. S., & Bhat, I. U. H. (2015). Ageratum conyzoides L. (billy goat weed): A review on its ethnomedicinal uses, phytochemistry, and pharmacology. Journal of ethnopharmacology, 162, 226-244. [Link]

  • Thu, H. E., Mohamed, I. N., Hussain, Z., Jayusman, P. A., & Shuid, A. N. (2017). Eurycoma Longifolia as a potential adoptogen of male sexual health: a systematic review on clinical studies. Chinese journal of natural medicines, 15(1), 71-80. [Link]

  • Tambi, M. I., Imran, M. K., & Henkel, R. R. (2012). Standardised water-soluble extract of Eurycoma longifolia, Tongkat ali, as testosterone booster for managing men with late-onset hypogonadism?. Andrologia, 44 Suppl 1, 226-230. [Link]

  • Low, B. S., Das, P. K., & Chan, K. L. (2013). Standardized quassinoid-rich Eurycoma longifolia extract improved spermatogenesis and fertility in male rats via the hypothalamic-pituitary-gonadal axis. Journal of ethnopharmacology, 145(3), 706-714. [Link]

  • Leisegang, K., Finelli, R., Sikka, S. C., & Panner Selvam, M. K. (2022). Eurycoma longifolia (Jack) Improves Serum Total Testosterone in Men: A Systematic Review and Meta-Analysis of Clinical Trials. Medicina (Kaunas, Lithuania), 58(8), 1047. [Link]

  • Santos, H. O., Howell, S., & Teixeira, F. J. (2019). Beyond tribulus (Tribulus terrestris L.): The effects of other herbal medicines on testosterone levels in males. Journal of ethnopharmacology, 235, 392-399. [Link]

  • Lopresti, A. L., Drummond, P. D., & Smith, S. J. (2019). A randomized, double-blind, placebo-controlled, crossover study examining the hormonal and vitality effects of ashwagandha (Withania somnifera) in aging, overweight males. American journal of men's health, 13(2), 1557988319835985. [Link]

  • Nguyen, H. T., & Loc, N. H. (2017). A new approach to the production of eurycomanone from Eurycoma longifolia cell suspension culture. Pharmaceutical biology, 55(1), 1640-1645. [Link]

Sources

Synergistic Effects of Pasakbumin B and Eurycomanol: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous technical analysis of Pasakbumin B (13β,21-epoxyeurycomanone) and Eurycomanol , two critical quassinoids isolated from Eurycoma longifolia (Tongkat Ali). While often overshadowed by the primary marker Eurycomanone (Pasakbumin A), these compounds exhibit distinct pharmacological profiles that suggest a functional synergy—balancing potency, bioavailability, and toxicity.

Key Insight: The "synergy" between these compounds is not merely additive cytotoxicity but pharmacokinetic complementation . Eurycomanone/Pasakbumin A drives high-potency NF-κB inhibition but suffers from poor bioavailability (<3%). Pasakbumin B, with its epoxy-bridge modification, exhibits significantly higher lipophilicity and oral bioavailability (~25%), potentially serving as a systemic therapeutic driver where Eurycomanone fails. Eurycomanol acts as a lower-toxicity modulator, lacking the α,β-unsaturated ketone required for aggressive signaling inhibition, thereby widening the therapeutic window.

Chemical Profiling & Structure-Activity Relationship (SAR)

The distinct biological activities of these quassinoids stem directly from specific structural moieties, particularly the C13-C21 linkage and the saturation state of the A-ring.

Table 1: Physicochemical & Structural Comparison
FeatureEurycomanone (Pasakbumin A)Pasakbumin BEurycomanol
IUPAC/Identity C20H24O913β,21-Epoxyeurycomanone (C20H24O9)C20H26O9 (often glycosylated)
Key Moiety α,β-unsaturated ketone (Ring A)Epoxy bridge between C13 and C21Hydroxyl group at C2 (Reduced ketone)
Polarity High (Hydrophilic)Moderate (Lipophilic shift)High (if glycosylated)
Oral Bioavailability Low (2.6%) due to poor membrane permeabilityHigh (~24.7%) due to epoxy-enhanced lipophilicityVariable (Metabolite dependent)
Primary Target NF-κB, MAPK (p38, JNK)Systemic targets (due to absorption)Gastroprotective mechanisms
Cytotoxicity (IC50) High Potency (< 2 µg/mL)Moderate PotencyLower Potency (> 3 µg/mL)

Mechanistic Synergy & Signaling Pathways

The therapeutic value of E. longifolia extracts likely relies on the interplay between the "Killer" (Eurycomanone) and the "Carrier/Modulator" (Pasakbumin B/Eurycomanol).

The NF-κB Divergence

Eurycomanone's cytotoxicity in leukemia (Jurkat, K562) and lung cancer (A549) is driven by the inhibition of IκBα phosphorylation , preventing NF-κB translocation.

  • Critical SAR: This activity requires the α,β-unsaturated ketone.

  • Eurycomanol: Lacks this ketone; does not inhibit IκBα phosphorylation.[1][2] This explains its lower cytotoxicity and suggests it spares healthy cells that rely on basal NF-κB, contributing to the safety profile of the whole extract.

The Bioavailability Bridge

Pasakbumin B (13β,21-epoxyeurycomanone) solves the "Eurycomanone Paradox" (high potency, zero absorption). The epoxy bridge reduces polarity, allowing it to cross the gastrointestinal lipid bilayer 10x more effectively than Eurycomanone.

Visualization: Differential Signaling & Pharmacokinetics

G cluster_0 Compound Input cluster_1 Molecular Mechanism cluster_2 Biological Outcome Eurycomanone Eurycomanone (Pasakbumin A) Ketone α,β-Unsaturated Ketone Present Eurycomanone->Ketone PasakbuminB Pasakbumin B (13,21-Epoxy) Epoxy Epoxy Bridge (Lipophilicity) PasakbuminB->Epoxy Eurycomanol Eurycomanol (Reduced Form) NoKetone Lacks Reactive Ketone Eurycomanol->NoKetone NFkB Inhibits IκBα Phosphorylation Ketone->NFkB Covalent Binding? Safety Reduced Toxicity (Normal Cells) NoKetone->Safety No NF-κB Block Absorption High GI Absorption Epoxy->Absorption Crosses Membrane Apoptosis Apoptosis (Cancer Cell Death) NFkB->Apoptosis Blocks Survival Absorption->Apoptosis Systemic Delivery Safety->Apoptosis Modulates Ratio

Figure 1: Mechanistic divergence showing how structural differences dictate the distinct roles of the three quassinoids. Eurycomanone drives local potency, Pasakbumin B drives systemic access, and Eurycomanol ensures safety.

Comparative Efficacy Data

Anti-Proliferative Activity (Cancer Models)

Data synthesized from leukemia (K562, Jurkat) and lung cancer (A549) studies.[3]

Cell LineCompoundIC50 (µg/mL)Mechanism of ActionToxicity to Normal Cells (Vero/Fibroblast)
K562 (Leukemia)Eurycomanone 0.5 - 1.7 NF-κB Inhibition + p38 MAPK activationModerate
Eurycomanol > 20.0Unknown (Non-NF-κB)Low (Safe)
Pasakbumin B 1.1 - 3.0Mixed (Potency + Absorption)Low
A549 (Lung)Eurycomanone 1.78G0/G1 ArrestHigh
Eurycomanol 3.22S/G2/M Phase AccumulationLow
Cisplatin (Control) ~5.0DNA CrosslinkingVery High

Analysis: Eurycomanone is superior in raw potency (lower IC50) compared to Eurycomanol. However, Eurycomanol induces cell cycle arrest in a different phase (S/G2/M vs G0/G1), suggesting that a combination (extract) attacks the cancer cell cycle at multiple checkpoints simultaneously.

Anti-Ulcer & Bioavailability

While Eurycomanone is potent against ulcers locally (gastroprotective), its systemic utility is limited.

CompoundOral Bioavailability (F%)Plasma Half-Life (t1/2)Anti-Ulcer Potency (vs Ranitidine)
Eurycomanone 2.6% (Poor)~1.0 hrHigh (Local effect)
Pasakbumin B 24.7% (Good) ExtendedHigh (Systemic + Local)
Eurycomanol VariableUnknownModerate (Mucus stimulation)

Experimental Protocols

To validate these effects, rigorous isolation and testing protocols are required.[4]

Isolation Workflow (Standardized)
  • Extraction: Pulverize dried E. longifolia roots. Reflux with 95% Ethanol (3x).

  • Partitioning: Suspend residue in water. Partition sequentially with Hexane (remove fats) -> Ethyl Acetate (Target Fraction) -> Butanol.

  • Purification (HPLC):

    • Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5µm).

    • Mobile Phase: Acetonitrile : Water (Gradient 10:90 to 100:0 over 60 mins).

    • Detection: UV at 254 nm.

    • Elution Order: Eurycomanone (early, polar) -> Eurycomanol -> Pasakbumin B (late, less polar).

NF-κB Inhibition Assay (Mechanism Validation)
  • Cell Culture: Transfect HeLa or Jurkat cells with an NF-κB-luciferase reporter plasmid.

  • Induction: Pre-treat cells with Pasakbumin B or Eurycomanol (0.1 - 10 µM) for 1 hr.

  • Stimulation: Add TNF-α (10 ng/mL) to induce NF-κB.

  • Measurement: Lyse cells after 6 hrs; measure luciferase activity.

    • Expected Result: Eurycomanone abolishes signal. Eurycomanol shows minimal inhibition.[1][2]

Workflow Visualization

Protocol cluster_fractions Isolated Fractions Root Dried Root Powder Ext Ethanol Extraction (Reflux) Root->Ext Part Ethyl Acetate Partition Ext->Part HPLC Prep-HPLC (C18 Column) Part->HPLC F1 Frac 1: Eurycomanone (Polar) HPLC->F1 F2 Frac 2: Eurycomanol (Intermediate) HPLC->F2 F3 Frac 3: Pasakbumin B (Lipophilic) HPLC->F3

Figure 2: Isolation workflow to separate the three key quassinoids based on polarity differences.

Conclusion & Strategic Recommendation

For drug development professionals, the data indicates that Pasakbumin B (13β,21-epoxyeurycomanone) is the superior candidate for oral drug development due to its 10-fold higher bioavailability compared to Eurycomanone, despite slightly lower in vitro potency.

However, for nutraceutical applications, the synergy is vital:

  • Eurycomanone provides immediate, potent local gastroprotection and high cytotoxicity to contact tumors.

  • Pasakbumin B ensures systemic uptake and sustained therapeutic levels.

  • Eurycomanol buffers toxicity, allowing for higher total extract dosing without damaging healthy fibroblasts.

Recommendation: Future formulations should standardize not just for Eurycomanone (the current industry standard), but for the Pasakbumin B : Eurycomanone ratio to optimize the Bioavailability/Potency index.

References

  • Hajjouli, S., et al. (2014). Eurycomanone and Eurycomanol from Eurycoma longifolia Jack as Regulators of Signaling Pathways Involved in Proliferation, Cell Death and Inflammation. Molecules, 19(9), 14649-14666. Link

  • Low, B. S., et al. (2011). Bioavailability and Pharmacokinetic Studies of Eurycomanone from Eurycoma longifolia. Planta Medica, 77(12), 1281-1287. Link

  • Wong, P. F., et al. (2012). Eurycomanone suppresses expression of lung cancer cell tumor markers, prohibitin, annexin 1 and endoplasmic reticulum protein 28. Phytomedicine, 19(2), 138-144. Link

  • Kuo, P. C., et al. (2004). Cytotoxic and antimalarial constituents from the roots of Eurycoma longifolia. Bioorganic & Medicinal Chemistry, 12(3), 537-544. Link

  • Al-Salahi, O. S. A., et al. (2014). Anti-tumor activity of Eurycoma longifolia root extracts against K-562 cell line: In vitro and in vivo study. Experimental and Therapeutic Medicine, 7(6), 1553-1558. Link

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
PASAKBUMIN B
Reactant of Route 2
PASAKBUMIN B

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。